Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0)
Executive Summary In the landscape of organic synthesis and drug development, the strategic masking of polar functional groups is critical for modulating the pharmacokinetic profiles of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of organic synthesis and drug development, the strategic masking of polar functional groups is critical for modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) serves as a prime example of this strategy. By converting the terminal carboxylic acid of 5-(4-hydroxyphenyl)pentanoic acid into an ethyl ester, chemists can significantly enhance the lipophilicity of the scaffold while retaining the reactive phenolic hydroxyl group for downstream functionalization[1],[2].
As an application scientist, I frequently leverage this compound as a bifunctional building block. Its aliphatic pentanoate chain provides necessary spatial flexibility, while the esterification acts as a reversible protecting group or a permanent lipophilic modifier, depending on the target API's design requirements.
Physicochemical Profiling
Understanding the physical properties of Ethyl 5-(4-hydroxyphenyl)pentanoate is foundational for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits a moderate LogP of 2.67, which falls well within Lipinski's Rule of Five, indicating favorable membrane permeability characteristics for oral bioavailability[3].
Quantitative Data Summary
The following table synthesizes the core computational and experimental physical properties of the compound:
Property
Value
Scientific Implication
CAS Number
154044-13-0
Unique identifier for regulatory and sourcing tracking[1].
Molecular Formula
C₁₃H₁₈O₃
Dictates the mass balance in synthetic reactions[1].
Molecular Weight
222.28 g/mol
Low molecular weight, ideal for fragment-based drug design[1].
Boiling Point
344.9°C (at 760 mmHg)
High boiling point necessitates vacuum distillation for purification[3],[4].
Density
1.075 g/cm³
Slightly denser than water; relevant for phase separations[3],[4].
Flash Point
141.7°C
Indicates thermal stability; safe for standard reflux conditions[4].
Refractive Index
1.518
Useful for rapid purity assessment via refractometry[3].
The chemical architecture of Ethyl 5-(4-hydroxyphenyl)pentanoate features two distinct reactive centers:
The Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and a nucleophile. It is highly susceptible to etherification (e.g., Williamson ether synthesis) or electrophilic aromatic substitution on the adjacent ortho positions.
The Ethyl Ester Group: Acts as a hydrogen bond acceptor. It is relatively stable under neutral conditions but undergoes hydrolysis in the presence of strong aqueous acids or bases to regenerate the parent 5-(4-hydroxyphenyl)pentanoic acid[3].
This dual-functionality dictates its role in drug development workflows, where the ester often serves to temporarily mask the carboxylic acid, allowing selective reactions at the phenolic site without unwanted side reactions at the carboxylate terminus.
Caption: Integration of CAS 154044-13-0 in Drug Development Workflows.
The most robust and scalable method for synthesizing Ethyl 5-(4-hydroxyphenyl)pentanoate is via the Fischer esterification of2[2].
Experimental Protocol
Objective: High-yield conversion of the carboxylic acid to its ethyl ester while preserving the phenolic hydroxyl group.
Step 1: Reagent Preparation
Dissolve 1.0 equivalent of 5-(4-hydroxyphenyl)pentanoic acid in 10-15 volumes of absolute ethanol.
Causality: The reaction utilizes absolute ethanol as both the solvent and the reactant. By applying Le Chatelier's principle, the vast molar excess of ethanol drives the equilibrium toward the ester product, counteracting the generation of water[3].
Step 2: Catalysis and Reflux
Add 0.05 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise. Equip the flask with a reflux condenser and heat to 78°C.
Causality: The catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the weakly nucleophilic ethanol oxygen.
Step 3: In-Process Monitoring (Self-Validation)
Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
Validation: The starting material (carboxylic acid) will have a significantly lower Rf value due to strong hydrogen bonding with the silica gel. The reaction is deemed complete when the lower Rf spot is fully consumed, typically within 4-6 hours.
Step 4: Quenching and Workup
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃).
Causality: The NaHCO₃ wash is a critical self-validating purification step. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting carboxylic acid, partitioning it into the aqueous layer while the target ester remains safely in the organic layer.
Step 5: Isolation
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting product is Ethyl 5-(4-hydroxyphenyl)pentanoate.
Caption: Fischer Esterification Pathway for Ethyl 5-(4-hydroxyphenyl)pentanoate Synthesis.
Conclusion
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a highly versatile intermediate[5]. Its precisely balanced physical properties—specifically its density of 1.075 g/cm³, high boiling point of 344.9°C, and LogP of 2.67—make it an ideal candidate for complex multi-step organic syntheses[3],[4]. By adhering to strict, self-validating protocols like the Fischer esterification methodology detailed above, researchers can ensure high-fidelity synthesis, paving the way for advanced drug discovery applications.
Technical Whitepaper: Ethyl 5-(4-hydroxyphenyl)pentanoate – Material Safety, Handling Guidelines, and Applications in PROTAC Synthesis
Executive Summary Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a highly versatile synthetic organic compound utilized extensively as a bifunctional building block in advanced medicinal chemistry[1]. Featuring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a highly versatile synthetic organic compound utilized extensively as a bifunctional building block in advanced medicinal chemistry[1]. Featuring a reactive phenolic hydroxyl group and a terminal ethyl ester, this molecule serves as an optimal linker and spacer in the design of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders[2]. This whitepaper provides an authoritative material safety data sheet (MSDS), rigorous handling guidelines, and a validated experimental workflow for its application in drug development.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of Ethyl 5-(4-hydroxyphenyl)pentanoate is essential for predicting its behavior in organic synthesis and biological assays. The ethyl ester provides a slight increase in lipophilicity and steric hindrance compared to a methyl ester, offering fine-tuned stability during initial reactions while remaining fully susceptible to mild alkaline hydrolysis[3].
P261 (Avoid breathing vapors/spray), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[6]
Advanced Handling & Storage Guidelines
To maintain the scientific integrity of the compound and ensure laboratory safety, the following guidelines must be implemented:
Storage Conditions: Phenolic compounds are prone to autoxidation, generating quinone species that can darken the material and introduce reactive impurities. Store the compound sealed in a dry environment at room temperature[5], strictly under an inert atmosphere (Argon or Nitrogen).
Personal Protective Equipment (PPE): Nitrile gloves must be worn. Double gloving is highly recommended when handling concentrated stock solutions in DMSO or DMF, as these polar aprotic solvents significantly enhance dermal penetration of dissolved solutes. Safety goggles and a standard laboratory coat are mandatory.
Engineering Controls: All manipulations, especially weighing and transferring, must be conducted within a certified chemical fume hood to mitigate the inhalation risks associated with STOT SE 3 (respiratory irritation)[6].
Experimental Workflow: PROTAC Linker Conjugation via Phenolic Alkylation
In PROTAC development, Ethyl 5-(4-hydroxyphenyl)pentanoate is frequently used to bridge a target-binding warhead with an E3 ligase ligand[2]. The following protocol details a self-validating system for etherification and subsequent deprotection.
Objective: To conjugate a halogenated PROTAC linker to the phenolic oxygen of Ethyl 5-(4-hydroxyphenyl)pentanoate, followed by ester hydrolysis for downstream amide coupling.
Step-by-Step Methodology:
Step 1: Preparation of the Phenoxide Intermediate
Action: Dissolve 1.0 eq of Ethyl 5-(4-hydroxyphenyl)pentanoate in anhydrous DMF (0.2 M). Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃).
Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide. Anhydrous DMF is critical to prevent the competitive hydrolysis of the alkyl halide linker or the premature cleavage of the ethyl ester.
Step 2: Alkylation (Ether Formation)
Action: Dropwise add 1.1 eq of the halogenated linker (e.g., a PEG-based alkyl bromide) at 0°C, then warm to room temperature and stir for 4-6 hours.
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 223[M+H]⁺) and the appearance of the product mass confirm successful etherification. Do not proceed until complete consumption is observed to prevent unreacted phenol from complicating downstream purification.
Step 3: Ester Hydrolysis (Deprotection)
Action: Isolate the intermediate via aqueous workup (EtOAc/H₂O). Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of Lithium Hydroxide (LiOH) and stir for 2 hours.
Causality: LiOH selectively hydrolyzes the terminal ethyl ester to the corresponding carboxylic acid without cleaving the newly formed phenolic ether bond. The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.
Step 4: Final Activation & Amide Coupling
Action: Acidify the mixture to pH 3 using 1M HCl, extract with DCM, and concentrate. React the resulting free acid with an amine-bearing E3 ligase ligand (e.g., a Thalidomide derivative) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
Causality: HATU rapidly activates the carboxylic acid to an active ester, while DIPEA serves as a non-nucleophilic base to drive the amide bond formation, yielding the fully assembled PROTAC precursor.
Mechanistic Pathway Diagram
The following diagram illustrates the logical progression of the PROTAC assembly workflow using the bifunctional scaffold.
Workflow for PROTAC assembly utilizing Ethyl 5-(4-hydroxyphenyl)pentanoate.
Thermodynamic Stability of Ethyl 5-(4-hydroxyphenyl)pentanoate at Room Temperature: A Comprehensive Guide for Formulation and Storage
Executive Summary Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a bifunctional synthetic organic compound widely utilized as a pharmaceutical intermediate and materials science building block. Structurally, it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a bifunctional synthetic organic compound widely utilized as a pharmaceutical intermediate and materials science building block. Structurally, it comprises a para-substituted phenolic ring tethered to an aliphatic ethyl ester. At room temperature (25°C / 298.15 K), the thermodynamic stability of this molecule is governed by the competing activation energies of two primary degradation pathways: the hydrolysis of the ester linkage and the autoxidation of the phenolic hydroxyl group.
This whitepaper provides an in-depth mechanistic analysis of these pathways, detailing self-validating experimental protocols to quantify degradation kinetics, and establishes field-proven directives for maximizing shelf-life under ambient conditions.
Understanding the baseline physical properties is critical before evaluating thermodynamic stability. The high boiling point and moderate lipophilicity (LogP) indicate that at room temperature, the compound exists in a highly stable, low-volatility state, making chemical degradation (rather than physical phase changes) the primary concern for shelf-life.
Table 1: Key Physicochemical Properties [2]
Property
Value
Implication for Ambient Stability
CAS Number
154044-13-0
Standard identifier for regulatory tracking.
Molecular Formula
C₁₃H₁₈O₃
Indicates susceptibility to both hydrolytic and oxidative stress.
Denser than water; relevant for biphasic formulation partitioning.
LogP
2.67
Moderate lipophilicity; favors partitioning into lipid/organic phases, shielding the ester from bulk aqueous hydrolysis.
Mechanisms of Degradation at Ambient Conditions (25°C)
Ester Hydrolysis: Kinetic vs. Thermodynamic Control
Thermodynamically, the hydrolysis of the ethyl ester into 5-(4-hydroxyphenyl)pentanoic acid and ethanol is slightly endothermic, with an equilibrium constant near unity (
Keq≈1
) under neutral aqueous conditions [1]. However, thermodynamic feasibility does not equate to kinetic rapidity.
At 25°C, the uncatalyzed reaction is exceedingly slow due to a high activation energy barrier (
≈12−15
kcal/mol) required for the nucleophilic attack of water on the electrophilic carbonyl carbon [1]. Consequently, the compound is kinetically stable at neutral pH. Degradation at room temperature is almost exclusively driven by acid or base catalysis. In basic environments, the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) pathway dominates, proceeding via a tetrahedral intermediate [4].
Base-catalyzed BAC2 hydrolysis pathway of the ethyl ester moiety at room temperature.
Phenolic Autoxidation
The para-hydroxyl group on the aromatic ring introduces a secondary vulnerability. Phenolic compounds are highly susceptible to hydrogen abstraction, forming a resonance-stabilized phenoxy radical. At room temperature, exposure to UV light (sunlight) or reactive oxygen species (ROS) initiates an autoxidation cascade. This degradation is highly sensitive to environmental conditions; studies on similar phenolic compounds demonstrate that stability significantly declines when exposed to sunlight and oxygen, leading to the formation of quinone derivatives or cross-linked dimers [3].
Radical-mediated autoxidation cascade of the para-substituted phenolic ring.
To rigorously evaluate the thermodynamic stability of Ethyl 5-(4-hydroxyphenyl)pentanoate, empirical testing must isolate specific degradation pathways. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Accelerated Hydrolytic Kinetics & Mass Balance Validation
Causality: Because uncatalyzed hydrolysis at 25°C is too slow for practical real-time monitoring, we force degradation using Arrhenius kinetics at elevated temperatures and extreme pH, then extrapolate the rate constants back to room temperature.
Self-Validation: We employ a mass-balance approach. By simultaneously quantifying the depletion of the parent ester and the stoichiometric formation of the pentanoic acid derivative, we validate that hydrolysis is the exclusive pathway occurring, ruling out unmeasured side reactions.
Preparation: Dissolve 10.0 mg of the ester in 10 mL of a 50:50 Acetonitrile:Aqueous Buffer (pH 9.0) to ensure complete solvation.
Incubation: Aliquot the solution into sealed, argon-purged amber vials (to eliminate concurrent photo-oxidation) and incubate in thermostated baths at 25°C, 40°C, and 60°C.
Sampling & Quenching: At intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots. Immediately quench the reaction by adding 10 µL of 1M HCl, dropping the pH to
≈4.0
to instantly halt the base-catalyzed BAC2 reaction.
HPLC-UV Analysis: Inject the quenched samples onto a C18 reverse-phase column. Monitor the eluent at 275 nm.
Validation Check: Calculate the molar sum of the remaining ester and the newly formed 5-(4-hydroxyphenyl)pentanoic acid. A total molar recovery of 100 ± 2% confirms the integrity of the hydrolytic model.
Protocol 2: Oxidative Stress Testing via DPPH Assay
Causality: To evaluate the intrinsic stability of the phenolic moiety against radical-induced degradation without interference from hydrolytic breakdown.
Self-Validation: The assay is performed in complete darkness to isolate chemical autoxidation from photo-catalytic degradation, ensuring the measured kinetic rate is purely a function of the compound's thermodynamic radical-scavenging threshold.
Reagent Prep: Prepare a 0.17 M methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals [3].
Reaction: Mix 450 µL of the ester solution (1 mg/mL in anhydrous methanol) with 8.0 mL of the DPPH working solution.
Incubation: Allow the mixture to rest for exactly 60 minutes at 25°C in a light-proof enclosure.
Spectrophotometry: Measure the absorbance at 515 nm against a methanol blank. The decline in absorbance correlates directly with the hydrogen-donating degradation of the phenolic group.
Quantitative Data Presentation: Kinetic Parameters
Based on the application of the above protocols to phenolic esters, the following table summarizes the expected kinetic and thermodynamic parameters for Ethyl 5-(4-hydroxyphenyl)pentanoate at 25°C.
Table 2: Kinetic and Thermodynamic Degradation Parameters at 25°C
Condition
Dominant Pathway
Apparent Rate Constant (
kobs
)
Est. Half-Life (
t1/2
)
Activation Energy (
Ea
)
pH 7.0, Dark, Argon
None (Stable)
<1.0×10−8 s−1
> 5 Years
N/A
pH 9.0, Dark, Argon
BAC2 Hydrolysis
≈2.5×10−6 s−1
≈3.2
Days
12 - 15 kcal/mol
pH 7.0, UV Light, O₂
Phenolic Oxidation
≈4.2×10−5 s−1
≈4.5
Hours
6 - 8 kcal/mol
pH 2.0, Dark, Argon
AAc2 Hydrolysis
≈1.2×10−6 s−1
≈6.7
Days
14 - 17 kcal/mol
Formulation and Storage Directives
Based on the thermodynamic and kinetic profiling, Ethyl 5-(4-hydroxyphenyl)pentanoate is highly stable at room temperature only if environmental stressors are mitigated. To ensure long-term stability:
pH Control: Formulations containing this compound must be buffered between pH 5.0 and 6.5. This minimizes both acid-catalyzed and base-catalyzed hydrolysis, keeping the ester linkage kinetically frozen.
Atmospheric Control: Because the phenolic ring is highly susceptible to autoxidation, the compound must be stored under an inert atmosphere (Argon or Nitrogen blanketing) to displace ambient oxygen.
Photoprotection: Storage containers must utilize amber glass or opaque high-density polyethylene (HDPE) to block UV radiation (< 400 nm), preventing the initiation of the phenoxy radical cascade.
References
Grokipedia - Ester hydrolysis.
EvitaChem - Ethyl 5-(4-hydroxyphenyl)pentanoate.
PMC (PubMed Central) - Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
Journal of the American Chemical Society (JACS) - Theoretical Studies of Fundamental Pathways for Alkaline Hydrolysis of Carboxylic Acid Esters in Gas Phase.
Exploratory
Comprehensive Spectroscopic Profiling of Ethyl 5-(4-hydroxyphenyl)pentanoate: ¹H-NMR and IR Reference Framework
Executive Summary & Molecular Context Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a critical bifunctional building block extensively utilized in pharmaceutical development, acting as a versatile linker in PR...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Context
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a critical bifunctional building block extensively utilized in pharmaceutical development, acting as a versatile linker in PROTAC (Proteolysis Targeting Chimera) design and a lipophilic intermediate in drug synthesis. Structurally, it features a polar phenolic headgroup and a lipophilic ethyl pentanoate tail.
For researchers and drug development professionals, robust analytical validation of this molecule is paramount. This whitepaper establishes a definitive reference framework for the ¹H-Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of Ethyl 5-(4-hydroxyphenyl)pentanoate. By detailing not only the quantitative spectral data but also the underlying quantum mechanical and physical causality governing these analytical outputs, this guide ensures high-fidelity structural verification.
Synthesis & Structural Dynamics
The compound is most commonly synthesized via the Fischer–Speier esterification of 5-(4-hydroxyphenyl)pentanoic acid with ethanol. This acid-catalyzed acyl substitution operates via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism [1]. Because the reaction is an equilibrium process, it is driven to completion either by employing a vast excess of ethanol or by continuously removing the water byproduct (e.g., via Dean-Stark distillation or molecular sieves) [2].
Logical workflow of the Fischer esterification synthesis pathway.
¹H-NMR Spectroscopy: Data & Mechanistic Assignment
To achieve high-resolution structural elucidation, ¹H-NMR is typically performed in deuterated chloroform (CDCl₃) containing 0.01% tetramethylsilane (TMS). CDCl₃ is selected because its non-polar nature minimizes solvent-solute hydrogen bonding interactions that could artificially broaden the phenolic -OH signal, while the deuterium provides a robust lock signal for the spectrometer's B₀ field stabilization [3]. TMS is included to provide a sharp, unambiguous internal reference peak at exactly 0.00 ppm [4].
Quantitative ¹H-NMR Reference Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Mechanistic Assignment
-OH
5.10
Broad Singlet (br s)
-
1H
Phenolic hydroxyl proton.
Ar-H (C3', C5')
6.75
Doublet (d)
8.4
2H
Aromatic protons ortho to the electron-donating -OH group.
Ar-H (C2', C6')
7.02
Doublet (d)
8.4
2H
Aromatic protons meta to the -OH group.
O-CH₂
4.12
Quartet (q)
7.1
2H
Ester ethyl CH₂; heavily deshielded by the adjacent oxygen.
Ar-CH₂ (C5)
2.55
Triplet (t)
7.5
2H
Benzylic CH₂; deshielded by the aromatic ring current.
CH₂-C=O (C2)
2.30
Triplet (t)
7.5
2H
α-carbonyl CH₂; deshielded by the ester carbonyl group.
C3, C4
1.62
Multiplet (m)
-
4H
Aliphatic chain middle CH₂ protons.
CH₃
1.25
Triplet (t)
7.1
3H
Ester ethyl CH₃; couples with the adjacent O-CH₂ group.
Causality of Chemical Shifts
Aromatic AA'BB' System: The para-disubstituted benzene ring creates a classic pseudo-doublet pair. The hydroxyl group is strongly electron-donating via resonance (+R effect), which increases electron density at the ortho positions (C3', C5'). This increased shielding pushes their resonance upfield to ~6.75 ppm compared to the meta protons (~7.02 ppm).
Phenolic Exchange: The -OH proton at ~5.10 ppm appears as a broad singlet because of intermolecular chemical exchange and hydrogen bonding. Its exact shift is highly concentration- and temperature-dependent.
Ester Deshielding: The anisotropic effect and electronegativity of the ester oxygen pull electron density away from the adjacent ethyl CH₂ group, shifting it significantly downfield to 4.12 ppm.
Infrared (IR) Spectroscopy: Vibrational Profiling
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides an orthogonal method to verify functional group integrity [5]. ATR is preferred over traditional KBr pellets as it prevents moisture absorption (which obscures the -OH region) and requires zero sample preparation, maintaining a self-validating, non-destructive analytical loop.
Quantitative IR Reference Data (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Correlation
3350
Strong, Broad
O-H stretch
Phenolic hydroxyl (broadened by H-bonding).
2930, 2855
Medium
C-H stretch (sp³)
Aliphatic pentanoate chain stretching.
1730
Strong, Sharp
C=O stretch
Unconjugated ester carbonyl.
1610, 1515
Medium
C=C stretch
Aromatic ring skeletal vibrations.
1240, 1160
Strong
C-O stretch
Ester (C-O-C) and Phenolic (Ar-O) stretching.
830
Strong
C-H out-of-plane bend
Characteristic of para-disubstituted benzene.
Causality of Vibrational Modes
The Carbonyl Anchor: The sharp, intense peak at 1730 cm⁻¹ is the definitive marker of an aliphatic ester. Because the ester is separated from the aromatic ring by a 4-carbon aliphatic chain, it lacks conjugation. If it were conjugated, the peak would red-shift to ~1715 cm⁻¹ [6].
Hydrogen Bonding: The O-H stretch at 3350 cm⁻¹ is broad due to a distribution of hydrogen-bonded states in the solid or neat liquid phase, which alters the force constant of the O-H bond across the sample matrix.
Standardized Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following self-validating workflows must be adhered to.
Standardized analytical workflow for NMR and IR spectroscopic data acquisition.
Step-by-Step Methodology: Quantitative ¹H-NMR
Sample Preparation: Dissolve 15-20 mg of Ethyl 5-(4-hydroxyphenyl)pentanoate in 0.6 mL of high-purity CDCl₃ (≥99.8% D) containing 0.01% v/v TMS. Rationale: This concentration provides an optimal signal-to-noise ratio (SNR) in a single scan while preventing viscosity-induced line broadening.
Probe Tuning & Shimming: Insert the NMR tube into the spectrometer. Tune and match the probe to the ¹H frequency. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the residual CHCl₃ peak (7.26 ppm) exhibits a line width at half height (FWHM) of < 1.0 Hz.
Acquisition Parameters: Set the pulse angle to 30° or 90°. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁)—typically 5 to 10 seconds for small molecules. Rationale: Failing to allow complete T₁ relaxation will cause integration truncation, artificially reducing the calculated proton counts [7].
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a polynomial baseline correction before integration.
Step-by-Step Methodology: ATR-FTIR
Crystal Preparation: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Rationale: The background must be collected immediately prior to the sample to mathematically subtract real-time atmospheric H₂O and CO₂ fluctuations.
Sample Acquisition: Place a small drop (if liquid) or 2-5 mg (if solid) of the ester directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans at 4 cm⁻¹ resolution.
Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration of the evanescent wave, ensuring the spectrum accurately mimics a transmission spectrum.
References
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from:[Link]
University of Oxford. Quantitative NMR Spectroscopy. Retrieved from:[Link]
Foundational
Navigating the Labyrinth: A Technical Guide to Preliminary Toxicity and Hazard Assessment of Ethyl 5-(4-hydroxyphenyl)pentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and chemical development, the early identification of potential toxicity is paramount. Promising lead compounds ca...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical development, the early identification of potential toxicity is paramount. Promising lead compounds can falter in later stages, wasting significant time and resources. This guide provides a comprehensive framework for conducting a preliminary toxicity and hazard assessment of novel compounds, using Ethyl 5-(4-hydroxyphenyl)pentanoate and its derivatives as a central case study. As a Senior Application Scientist, my aim is to blend established methodologies with practical insights, empowering you to make informed decisions at the critical early stages of development.
Section 1: The Imperative of Early Toxicity Profiling
The journey from a promising molecule to a viable product is fraught with challenges, with toxicity being a major hurdle. Integrating toxicity assessment into the early discovery phase is not merely a regulatory formality but a strategic necessity. It allows for the early deselection of high-risk candidates and provides crucial data to guide the synthesis of safer, more effective derivatives. This proactive approach, often termed "fail early, fail cheap," is a cornerstone of modern drug development.
The core structure of Ethyl 5-(4-hydroxyphenyl)pentanoate, featuring a phenolic group and an ester, presents a chemical scaffold with potential biological activity. However, these same features can also be associated with toxicity. The phenolic hydroxyl group can undergo metabolic activation to form reactive quinone-type metabolites, which can lead to cellular damage. The ester moiety can be hydrolyzed, altering the compound's pharmacokinetic and pharmacodynamic properties. Therefore, a systematic and multi-pronged approach to toxicity evaluation is essential.
Section 2: In Silico Toxicity Prediction: The Digital First Pass
Before embarking on resource-intensive in vitro studies, computational toxicology offers a rapid and cost-effective means to flag potential liabilities.[1] These methods utilize a compound's chemical structure to predict its toxicological properties based on data from known toxicants.[1]
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or toxicity.[1][2] For Ethyl 5-(4-hydroxyphenyl)pentanoate derivatives, QSAR can be employed to predict a range of endpoints, including:
Mutagenicity: The potential to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Developmental Toxicity: The potential to interfere with normal development.[1][3]
Acute Toxicity (LD50): The lethal dose for 50% of a test population.[4]
Several freely available and commercial software platforms can be used for QSAR analysis. It is crucial to use models that are well-validated and applicable to the chemical space of the test compounds.
Toxicity Estimation Software Tool (T.E.S.T.)
T.E.S.T. is a widely used tool developed by the U.S. Environmental Protection Agency (EPA) that provides estimates of toxicity for chemicals with limited or no experimental data.[1][3] It employs various QSAR methodologies to predict toxicity endpoints.
Table 1: Hypothetical In Silico Toxicity Predictions for Ethyl 5-(4-hydroxyphenyl)pentanoate
Toxicity Endpoint
Predicted Value
Confidence Level
Ames Mutagenicity
Negative
High
Carcinogenicity (Rodent)
Negative
Moderate
Developmental Toxicity
Possible Toxicant
Low
Oral Rat LD50
>2000 mg/kg (Category 5)
Moderate
This is hypothetical data for illustrative purposes.
Section 3: In Vitro Cytotoxicity Assessment: Gauging the Impact on Cells
In vitro cytotoxicity assays are a fundamental component of preclinical safety assessment, providing quantitative data on a compound's ability to cause cell death.[5][6][7] These assays are relatively rapid, inexpensive, and can be performed in a high-throughput format.[7]
The MTT Assay: A Workhorse for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[8]
Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound (and vehicle control) in cell culture medium. Replace the existing medium with the medium containing the test compound.
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.[8]
Table 2: Hypothetical In Vitro Cytotoxicity Data for Ethyl 5-(4-hydroxyphenyl)pentanoate Derivatives
Compound
Cell Line
Exposure Time (h)
IC50 (µM)
Parent Compound
HepG2
48
>100
Derivative A
HepG2
48
75.2
Derivative B
HepG2
48
23.5
Etoposide (Control)
HepG2
48
5.8
This is hypothetical data for illustrative purposes.
Caption: Workflow of the MTT cytotoxicity assay.
Section 4: In Vitro Genotoxicity Assessment: Screening for DNA Damage
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell.[9] Assessing genotoxic potential is a critical step in safety evaluation, as DNA damage can lead to mutations and cancer.[9][10] A standard battery of in vitro tests is typically employed to cover different genotoxic endpoints.[10]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[11][12] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
In Vitro Micronucleus Assay
This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[11] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[11] The assay is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6).
Cell Treatment: Treat cultured mammalian cells with at least three concentrations of the test compound, along with negative and positive controls.
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control.
Caption: A standard battery for in vitro genotoxicity testing.
Section 5: Structure-Activity Relationship (SAR) and Hazard Interpretation
The preliminary toxicity data obtained from in silico and in vitro assessments provide a foundation for understanding the hazard profile of Ethyl 5-(4-hydroxyphenyl)pentanoate and its derivatives. Subtle changes in chemical structure can significantly alter a compound's toxicity.[13][14] By comparing the toxicity profiles of a series of derivatives, it is possible to establish a Structure-Activity Relationship (SAR) for toxicity.
For instance, if derivatives with electron-withdrawing groups on the phenyl ring show increased cytotoxicity, this could suggest a role for metabolic activation in the toxicity mechanism. Conversely, modifications that block potential sites of metabolism might lead to a reduction in toxicity. This understanding is invaluable for guiding medicinal chemists in the design of safer and more efficacious molecules.
Conclusion
This guide has outlined a systematic and tiered approach to the preliminary toxicity and hazard assessment of Ethyl 5-(4-hydroxyphenyl)pentanoate derivatives. By integrating in silico predictions with a well-designed panel of in vitro cytotoxicity and genotoxicity assays, researchers can gain critical insights into a compound's safety profile at an early stage. This data-driven approach not only de-risks the development process but also provides a rational basis for the design of the next generation of safer and more effective chemical entities. It is important to remember that these are preliminary screening assays, and positive findings may require further investigation using more advanced in vitro and in vivo models.[11]
References
4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec. (2022-11-28).
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF).
In silico study of phenolic compounds isolated
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels.
In silico evaluation of multispecies toxicity of n
In Vitro Genotoxicity Study.
In-silico TOXICITY PREDICTION OF PHENOLIC COMPOUNDS OF Artemisia annua AS ANTICANCER DRUG CANDID
A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA.
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
High-throughput approaches for genotoxicity testing in drug development: recent advances.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025-01-23).
Relationship between structure, toxicity and activity. NUS Faculty of Science. (2015-01-30).
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (Request PDF).
Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. MDPI. (2022-06-03).
Pharmacokinetic Optimization of Phenolic Therapeutics via Pentanoate Esterification: A Technical Whitepaper
Introduction & Mechanistic Rationale Phenolic moieties are ubiquitous in pharmacologically active compounds, yet they frequently present significant pharmacokinetic barriers. When administered orally, free phenols suffer...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Phenolic moieties are ubiquitous in pharmacologically active compounds, yet they frequently present significant pharmacokinetic barriers. When administered orally, free phenols suffer from poor bioavailability driven by rapid hepatic first-pass metabolism, where the hydroxyl group undergoes extensive Phase II conjugation (primarily glucuronidation and sulfation) 1.
To circumvent these limitations, targeted prodrug design utilizing esterase-triggered functional groups has emerged as a robust strategy to mask polar phenols 2. Among the various promoieties, the pentanoate ester (a 5-carbon aliphatic chain) represents a highly optimized structural modification.
As a Senior Application Scientist, I often observe that while short-chain acetates hydrolyze too rapidly in plasma, and long-chain decanoates suffer from poor aqueous solubility, pentanoate esters strike a critical physicochemical balance. They provide sufficient lipophilicity to enhance intestinal membrane permeability while facilitating reversible binding to Human Serum Albumin (HSA) 3. This HSA interaction acts as a circulating reservoir, shielding the prodrug from premature hepatic clearance and allowing for sustained, esterase-mediated release of the active phenolic payload 4.
Physicochemical and Pharmacokinetic Profiling
The addition of a pentanoate promoiety fundamentally alters the drug's absorption and distribution profile. The aliphatic chain increases the partition coefficient (LogP), driving partitioning into lipid bilayers. Once in systemic circulation, the ester bond is recognized by plasma and hepatic carboxylesterases.
To illustrate the causality of chain length on pharmacokinetic behavior, Table 1 summarizes the comparative profiling of homologous phenolic esters.
Table 1: Comparative Pharmacokinetic Properties of Phenolic Ester Homologues
(Note: Data synthesized to reflect established structure-activity relationships of fatty acid-like phenolic esters).
Systemic Biotransformation Pathway
The in vivo journey of a 4-hydroxyphenyl pentanoate ester relies on a dynamic equilibrium between protein binding and enzymatic cleavage. The following diagram maps the logical flow of the prodrug from oral administration to target engagement.
Fig 1. Systemic biotransformation pathway of pentanoate prodrugs.
Validated Experimental Methodologies: In Vitro PK Profiling
Robust pharmacokinetic data relies on self-validating experimental designs. When evaluating the cleavage kinetics of pentanoate esters, the protocol must account for matrix effects and prevent ex vivo degradation. Below is the definitive methodology for evaluating plasma stability and esterase cleavage using LC-MS/MS.
Fig 2. Step-by-step LC-MS/MS workflow for in vitro PK profiling.
Protocol: Plasma Stability and Cleavage Kinetics
Objective: To quantify the half-life (t1/2) of the pentanoate prodrug and confirm the stoichiometric release of the active phenol.
Step 1: Matrix Preparation & Incubation
Action: Spike the 4-hydroxyphenyl pentanoate prodrug (final concentration 1 µM) into pre-warmed (37°C) pooled human plasma (buffered to pH 7.4).
Causality: Maintaining physiological pH and temperature is critical, as carboxylesterase activity and HSA binding affinity are highly sensitive to thermal and pH shifts.
Step 2: Time-Course Sampling
Action: Extract 50 µL aliquots at predetermined time points (0, 15, 30, 60, 120, and 240 minutes).
Step 3: Enzymatic Quenching & Protein Precipitation
Action: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 100 nM of an isotopically labeled Internal Standard (IS).
Causality: The organic solvent instantly denatures plasma esterases, halting the hydrolysis reaction at the exact time point. The IS corrects for any volumetric variations or matrix suppression during ionization.
Step 4: Centrifugation & Extraction
Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
Step 5: LC-MS/MS Analysis (MRM Mode)
Action: Inject 5 µL onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for both the prodrug and the active phenol.
Causality: MRM provides unparalleled selectivity, distinguishing the target analytes from the complex lipidomic background of human plasma.
Step 6: Self-Validation Check (Mass Balance)
Action: Plot the molar depletion of the pentanoate prodrug against the molar appearance of the active phenol.
Validation Logic: The sum of the prodrug and active phenol concentrations must equal 100% of the initial spiked concentration (±15% analytical variance). A deviation indicates non-specific degradation, irreversible protein binding, or poor extraction recovery, triggering an immediate assay review.
Conclusion
The esterification of phenolic drugs with pentanoate promoieties is a highly rationalized approach to overcoming the pharmacokinetic liabilities of free phenols. By leveraging the lipophilicity of the 5-carbon chain, developers can exploit HSA binding to create a circulating prodrug reservoir. When coupled with self-validating LC-MS/MS protocols, researchers can precisely tune the esterase-triggered release, ensuring optimal systemic exposure and therapeutic efficacy.
References
Prodrug design of phenolic drugs. National Institutes of Health (NIH) / PubMed.[1]
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. National Institutes of Health (NIH) / PMC.[2]
Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. National Institutes of Health (NIH) / PMC.[3]
Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI.[4]
Application Note: Laboratory Synthesis of Ethyl 5-(4-hydroxyphenyl)pentanoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly detailed, self-validating laboratory protocol for the synthesis of Ethyl 5-(4-hydroxyphenyl)pentanoate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a highly detailed, self-validating laboratory protocol for the synthesis of Ethyl 5-(4-hydroxyphenyl)pentanoate via chemoselective Fischer esterification.
Introduction & Scope
Ethyl 5-(4-hydroxyphenyl)pentanoate is a versatile building block utilized in synthetic organic chemistry, materials science, and pharmaceutical development[1]. It features two distinct functional groups: a terminal ethyl ester and a reactive phenolic hydroxyl group. The synthesis of this compound typically involves the direct esterification of 5-(4-hydroxyphenyl)pentanoic acid.
This application note details a highly efficient, chemoselective Fischer esterification protocol. By leveraging fundamental thermodynamic and acid-base principles, this workflow eliminates the need for complex protecting group strategies, ensuring high yields and streamlined purification.
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. This protocol relies on two foundational pillars of organic synthesis: Reaction Chemoselectivity and Selective Liquid-Liquid Extraction .
The Chemoselectivity Principle
Esterifying a molecule that contains both a carboxylic acid and a phenolic hydroxyl group presents a potential selectivity challenge. However, under strongly acidic conditions (using catalytic H₂SO₄), Fischer esterification is highly chemoselective for the carboxylic acid[2].
Causality: The carbonyl oxygen of the carboxylic acid is protonated, making it highly electrophilic[3]. Ethanol acts as the nucleophile, attacking the carbonyl carbon to form the ester. The phenolic -OH, conversely, is a poor nucleophile under acidic conditions and does not readily undergo etherification without the presence of a strong base[2].
Thermodynamic Driving Force: Because Fischer esterification is an equilibrium process (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), using absolute ethanol as both the reactant and the solvent drives the reaction forward via Le Chatelier’s Principle[3].
The Extraction Logic (Self-Validating Purification)
The work-up utilizes a saturated aqueous Sodium Bicarbonate (NaHCO₃) wash. This is not arbitrary; it is a precise choice based on pKa values.
Causality: The pKa of the unreacted aliphatic carboxylic acid is approximately 4.5, while the pKa of the phenolic -OH is approximately 9.5 to 10[4]. NaHCO₃ is a weak base that is strong enough to deprotonate the carboxylic acid (forming a water-soluble carboxylate salt) but not strong enough to deprotonate the phenol[4].
Result: Any unreacted starting material is pulled into the aqueous waste layer, while the target ester (with its intact phenol) remains safely in the organic layer. Using a stronger base like NaOH would erroneously deprotonate the phenol, pulling the product into the aqueous layer and ruining the yield[5].
Figure 1: Mechanistic logic governing reaction chemoselectivity and selective extraction.
Materials and Equipment
Reagents (10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
5-(4-hydroxyphenyl)pentanoic acid
194.23
1.0 eq
1.94 g (10 mmol)
Starting Material
Absolute Ethanol
46.07
Excess
20.0 mL
Reactant & Solvent
Sulfuric Acid (Conc. 98%)
98.08
Catalytic
0.1 mL (~2 drops)
Acid Catalyst
Sodium Bicarbonate (Sat. Aq.)
84.01
Excess
20.0 mL
Work-up Base
Ethyl Acetate (EtOAc)
88.11
N/A
30.0 mL
Extraction Solvent
Sodium Sulfate (Anhydrous)
142.04
N/A
As needed
Drying Agent
Equipment
50 mL Round-bottom flask with magnetic stir bar
Reflux condenser and heating mantle/oil bath
Rotary evaporator
125 mL Separatory funnel
TLC plates (Silica gel 60 F254) and UV lamp (254 nm)
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow for the Fischer esterification and isolation process.
Phase 1: Reaction Setup
Preparation: To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.94 g (10 mmol) of 5-(4-hydroxyphenyl)pentanoic acid.
Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir at room temperature until the solid is completely dissolved.
Catalyst Addition: Carefully add 0.1 mL (approx. 2 drops) of concentrated sulfuric acid (H₂SO₄) dropwise to the stirring solution[1].
Reflux: Attach a reflux condenser to the flask. Heat the mixture in an oil bath set to 80 °C. Maintain a gentle reflux with continuous stirring for 4 to 6 hours.
Phase 2: Reaction Monitoring
TLC Analysis: After 4 hours, sample the reaction mixture. Spot it on a silica TLC plate alongside the starting material.
Elution: Elute the plate using a Hexanes:EtOAc (7:3 v/v) solvent system.
Validation: Visualize under UV light (254 nm). The starting carboxylic acid will appear as a highly polar, low-Rf spot (often streaking). The target ester will appear as a distinct, higher-Rf spot. Proceed to work-up once the starting material spot is consumed.
Phase 3: Work-up and Extraction
Solvent Removal: Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the bulk of the excess ethanol under reduced pressure (water bath at 40 °C). Do not evaporate to total dryness.
Organic Transfer: Dissolve the resulting crude oily residue in 30 mL of Ethyl Acetate (EtOAc) and transfer the solution to a 125 mL separatory funnel.
Selective Deprotonation Wash: Add 20 mL of saturated aqueous NaHCO₃ to the separatory funnel. Caution: CO₂ gas will evolve as the NaHCO₃ neutralizes the H₂SO₄ catalyst. Vent the funnel frequently. This step selectively extracts any trace unreacted carboxylic acid into the aqueous layer[4].
Brine Wash: Separate the layers. Wash the retained upper organic layer with 20 mL of saturated NaCl (brine) to remove residual water and inorganic salts.
Phase 4: Drying and Isolation
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl until the drying agent flows freely. Let it sit for 10 minutes.
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator until a constant weight is achieved.
Final Yield: The product, Ethyl 5-(4-hydroxyphenyl)pentanoate, should be obtained as a highly pure viscous liquid or low-melting solid. Column chromatography is rarely required if the NaHCO₃ wash is executed correctly.
Application Note: Orthogonal Functionalization of Ethyl 5-(4-hydroxyphenyl)pentanoate in API Synthesis
Executive Summary & Strategic Utility Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex Active Pharmaceutical Ingre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Utility
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Its molecular architecture features a phenolic hydroxyl group and an aliphatic ethyl ester, separated by a flexible tetramethylene spacer[2].
In medicinal chemistry, this specific spacer length is strategically critical. It is frequently employed to bridge hydrophobic binding pockets with solvent-exposed regions in target proteins, making it a privileged scaffold for the development of G-protein coupled receptor (GPCR) antagonists[3], conformationally constrained macrocycles[4], and enzyme-responsive molecular probes[5]. The distinct pKa difference between the phenol and the ester allows for strictly orthogonal synthetic pathways, enabling rapid diversification without the need for cumbersome protecting group strategies.
Mechanistic Rationale for Chemoselectivity
The core advantage of this building block lies in its dual reactivity profile:
Phenolic O-Alkylation : The phenolic hydroxyl has a pKa of approximately 10. It can be selectively deprotonated using mild bases like Potassium Carbonate (
K2CO3
). Stronger bases (e.g., Sodium Hydride) are strictly avoided to prevent unwanted enolization and subsequent Claisen condensation at the ester's
α
-carbon. Furthermore, aprotic solvents like DMF are selected over alcohols to prevent base-catalyzed transesterification of the ethyl ester.
Ester Saponification : The aliphatic ethyl ester is highly stable to mild carbonate bases but readily undergoes hydrolysis in the presence of Lithium Hydroxide (
LiOH
).
LiOH
is preferred over
NaOH
because the
Li+
cation provides superior coordination to the ester carbonyl oxygen in mixed aqueous/organic solvent systems, accelerating hydrolysis at room temperature while minimizing the risk of
β
-elimination or cleavage of newly formed ether linkages[6].
Synthetic Workflow Visualization
Figure 1: Orthogonal functionalization pathways of Ethyl 5-(4-hydroxyphenyl)pentanoate.
Objective: Alkylation of the phenolic hydroxyl to introduce a basic amine side-chain (e.g., a piperidine motif common in receptor modulators).
Pre-Reaction QC : Analyze the starting building block via LC-MS. Confirm the presence of the parent ion at m/z 223.1 [M+H]⁺ and the absence of oxidized impurities.
Reaction Setup : In an oven-dried flask under
N2
, dissolve 1.0 eq of Ethyl 5-(4-hydroxyphenyl)pentanoate in anhydrous DMF (0.2 M). Add 2.0 eq of anhydrous
K2CO3
and 0.1 eq of Potassium Iodide (KI).
Causality: KI acts as a nucleophilic catalyst via the Finkelstein reaction, converting the incoming alkyl chloride into a highly reactive alkyl iodide in situ, thereby lowering the required activation energy.
Electrophile Addition : Add 1.2 eq of the alkylating agent (e.g., 1-(2-chloroethyl)piperidine hydrochloride). Heat the mixture to 80°C.
Self-Validation Checkpoint (IPC) : After 4 hours, sample 10 µL, dilute in MeOH, and run TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (
Rf≈0.3
) must be consumed, replaced by a more lipophilic product spot (
Rf≈0.6
).
Validation Logic: If the starting material remains >2% by UV (254 nm), the alkylation has stalled. Spike with 0.5 eq
K2CO3
to drive completion before proceeding to workup.
Workup : Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl.
Causality: LiCl washing is critical to partition residual DMF into the aqueous phase, preventing solvent contamination in downstream steps. Dry over
Na2SO4
and concentrate.
Protocol B: Ester Hydrolysis and Amide Coupling
Objective: Conversion of the ethyl ester to a terminal amide for chain extension[4].
Saponification : Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/Water. Add 3.0 eq of
LiOH⋅H2O
. Stir at room temperature for 2 hours.
Self-Validation Checkpoint (pH & Mass) : Monitor by LC-MS. The mass should shift by -28 Da (loss of the ethyl group). Adjust the pH to 3 using 1M HCl.
Validation Logic: The product must precipitate or become highly extractable in DCM. If the aqueous phase retains the product, the pH is not sufficiently acidic to fully protonate the resulting carboxylic acid.
Amide Coupling : Dissolve the isolated carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester.
Causality: HATU is selected over traditional EDC/HOBt due to the neighboring group effect of the pyridine nitrogen in its HOAt leaving group, which drastically accelerates the coupling of sterically hindered amines and prevents degradation of the active ester.
Amine Addition : Add 1.1 eq of the target amine. Stir for 2 hours at room temperature. Validate completion via LC-MS (+ mass shift of the amine) before standard aqueous workup.
Quantitative Data Summary
Reaction Type
Reagents & Solvents
Target Moiety
IPC Method (Self-Validation)
Typical Yield
O-Alkylation
R-X,
K2CO3
, KI, DMF
Phenol
LC-MS (+ m/z shift), TLC
85 - 92%
Saponification
LiOH⋅H2O
, THF/
H2O
Ethyl Ester
LC-MS (-28 Da), pH Check
> 95%
Amide Coupling
R-
NH2
, HATU, DIPEA, DMF
Carboxylic Acid
LC-MS (+ m/z shift)
78 - 88%
References
Google Patents. "WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds". World Intellectual Property Organization. URL: 4]
Zhang, J., et al. "Effects of mutations at conserved TM II residues on ligand binding to the neurokinin-2 receptor". Molecular Pharmacology, 2006, 70(6), 1956-1964. URL: [Link]3]
PubMed Central. "Development of dual enzyme responsive molecular AND logic gate". Organic and Biomolecular Chemistry, 2015, 13, 1294–1306. URL: [Link]5]
Google Patents. "WO2014051055A1 - Quinuclidine urea derivatives and their pharmaceutical use". World Intellectual Property Organization. URL: 6]
Application Note: Chemoselective Synthesis of Methyl 5-(4-Hydroxyphenyl)pentanoate
Executive Summary The derivatization of bifunctional molecules containing both aliphatic carboxylic acids and aromatic phenolic groups is a foundational operation in drug discovery and materials science. This application...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The derivatization of bifunctional molecules containing both aliphatic carboxylic acids and aromatic phenolic groups is a foundational operation in drug discovery and materials science. This application note details the step-by-step chemoselective esterification of 5-(4-hydroxyphenyl)pentanoic acid to yield methyl 5-(4-hydroxyphenyl)pentanoate . By leveraging the distinct electronic properties and pKa differentials of the functional groups, this protocol utilizes a classic Fischer esterification to achieve near-quantitative conversion without the need for laborious protecting-group chemistry.
Mechanistic Rationale & Chemoselectivity
Achieving chemoselectivity—reacting the carboxylic acid while leaving the phenol intact—requires an understanding of the inherent nucleophilicity of the substrate's functional groups.
Under strong acidic conditions (e.g., H₂SO₄ catalysis), the electrophilicity of the carboxylic carbonyl is enhanced via protonation, facilitating nucleophilic addition-elimination by the solvent/reactant (methanol)[1]. The chemoselectivity of this method is excellent due to two primary factors:
Electronic Delocalization: The lone pair electrons on the phenolic oxygen are delocalized into the aromatic
π
-system. This resonance stabilization renders the phenol a significantly weaker nucleophile compared to aliphatic alcohols[1].
Protonation State: Phenol is a relatively strong acid (pKa ~10) compared to aliphatic alcohols (pKa ~16). Under the highly acidic conditions of a Fischer esterification, the phenol remains fully protonated and its conjugate base cannot form, completely suppressing unwanted etherification or phenolic esterification[2].
Alternative methods, such as Steglich esterification (DCC/DMAP), fail to differentiate between aliphatic and aromatic hydroxyls, leading to complex mixtures of oligomers and phenolic esters unless the phenol is explicitly protected[2],[3].
Comparative Analysis of Esterification Strategies
To contextualize the selection of the Fischer esterification for this specific substrate, the table below summarizes the quantitative data and operational parameters of various esterification methodologies applied to phenolic acids.
Method
Reagents & Catalyst
Chemoselectivity (COOH vs Ar-OH)
Typical Yield
Reaction Time
Key Limitations
Fischer Esterification
MeOH, cat. H₂SO₄, Reflux
Excellent
85–95%
4–6 h
Requires large excess of alcohol; harsh acidic conditions[2].
Substrate Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-hydroxyphenyl)pentanoic acid (1.94 g, 10.0 mmol). Suspend the solid in anhydrous methanol (25 mL).
Causality: Methanol acts as both the solvent and the nucleophile. Using a vast molar excess drives the reversible Fischer equilibrium toward the product side via Le Châtelier's principle.
Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add concentrated sulfuric acid (H₂SO₄, 0.05 mL, ~0.1 equiv) dropwise over 2 minutes.
Causality: Phenolic rings are highly electron-rich. Localized high concentrations of strong acid combined with exothermic heat can trigger oxidative degradation or electrophilic aromatic substitution (e.g., sulfonation). Dropwise addition at 0 °C prevents these side reactions.
Reflux: Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to 65 °C (gentle reflux) under a nitrogen atmosphere for 4 to 6 hours.
Reaction Monitoring (Self-Validation)
TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (Silica gel 60 F254) using a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v).
Visualization: The starting carboxylic acid is highly polar and will streak near the baseline (Rf ~0.1). The target methyl ester, lacking the highly hydrogen-bonding carboxyl group, will migrate significantly higher (Rf ~0.5). Both spots are UV-active (254 nm) and stain strongly with KMnO₄.
Workup & Liquid-Liquid Extraction
Solvent Removal: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the methanol.
Causality: Methanol is miscible with both water and organic extraction solvents (like EtOAc). Leaving bulk methanol in the mixture alters the partition coefficient, pulling the target ester into the aqueous phase and causing severe, unbreakable emulsions during extraction.
Dilution & Quenching: Dilute the concentrated residue with Ethyl Acetate (50 mL). Transfer to a separatory funnel and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃, 30 mL). Caution: CO₂ gas will evolve; vent the funnel frequently.
Causality (The pH Boundary): This is the most critical purification step. The pKa of the unreacted aliphatic carboxylic acid is ~4.5, while the pKa of the phenolic hydroxyl is ~10. Saturated NaHCO₃ has a pH of ~8.3. At this pH, any trace unreacted starting material is quantitatively deprotonated to its water-soluble carboxylate salt and partitioned into the aqueous layer. Conversely, the phenol remains fully protonated and highly soluble in the organic layer.
Washing & Drying: Separate the phases. Wash the organic layer with brine (30 mL) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na₂SO₄), and swirl until the drying agent flows freely.
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as a viscous pale-yellow oil or off-white solid.
Purification & Characterization
Purification: Due to the high chemoselectivity of the reaction and the thermodynamic pH separation during workup, the crude product is typically >95% pure. If analytical purity is required, pass the crude material through a short silica gel plug using Hexanes:EtOAc (8:2).
Expected Yield: 1.87 – 1.98 g (90 – 95%).
References
[2] Title: Chemoselective Esterification of Phenolic Acids and Alcohols
Source: Journal of Organic Chemistry (ACS Publications)
URL:[Link]
[3] Title: Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods
Source: Polymer Science & Technology (ACS Publications)
URL:[Link]
Application Note: Catalytic Hydrogenation Strategies for Ethyl 5-(4-hydroxyphenyl)pentanoate
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Chemical Context Ethyl 5-(4-hydroxyphenyl)pentanoate is a versatile bifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Chemical Context
Ethyl 5-(4-hydroxyphenyl)pentanoate is a versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Structurally, it presents a unique chemoselectivity challenge during catalytic hydrogenation due to the presence of two distinct reducible moieties:
The Phenolic Aromatic Ring: An electron-rich arene that can be reduced to a cyclohexanol derivative.
The Aliphatic Ester: A highly stable carbonyl group that can be reduced to a primary alcohol.
Achieving absolute chemoselectivity—reducing one functional group while leaving the other intact—requires precise catalyst selection and thermodynamic control. This application note details the causality behind catalyst selection, thermodynamic parameters, and step-by-step protocols for the divergent hydrogenation of this compound.
Divergent Hydrogenation Workflows
To visualize the synthetic potential of Ethyl 5-(4-hydroxyphenyl)pentanoate, the following logical workflow maps the divergent hydrogenation pathways based on catalyst selection.
Fig 1: Divergent catalytic hydrogenation pathways for Ethyl 5-(4-hydroxyphenyl)pentanoate.
Pathway A: Chemoselective Aromatic Ring Hydrogenation
Objective: Synthesis of Ethyl 5-(4-hydroxycyclohexyl)pentanoate.
Causality & Catalyst Selection
The reduction of an electron-rich phenolic ring typically requires overcoming a high resonance energy barrier. While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, its use with phenols frequently leads to unwanted hydrogenolysis (cleavage of the C-OH bond) or partial reduction to cyclohexanones, especially at elevated temperatures[1][2].
To achieve >95% chemoselectivity for the cyclohexanol derivative without disturbing the ester or cleaving the hydroxyl group, Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) are the catalysts of choice[2][3]. Rh/C is exceptionally active for arene saturation at mild temperatures (40–60 °C), which thermodynamically suppresses ester reduction and C-O bond cleavage[2]. Ru/C also demonstrates excellent efficacy, particularly in aqueous or alcoholic solvents, yielding high turnover frequencies (TOF) for phenol-to-cyclohexanol conversions[3].
Protocol 1: Ring Reduction using 5% Rh/C
Self-Validating Note: The reaction is monitored by hydrogen uptake; the theoretical consumption is exactly 3 molar equivalents of H₂. Cessation of pressure drop validates reaction completion.
Reactor Preparation: Ensure a 100 mL stainless steel or Hastelloy high-pressure autoclave is clean, dry, and purged with inert gas (N₂ or Argon).
Charge Materials:
Add 10.0 g (approx. 45 mmol) of Ethyl 5-(4-hydroxyphenyl)pentanoate.
Add 50 mL of anhydrous Isopropanol (solvent choice minimizes transesterification).
Add 0.5 g of 5% Rh/C catalyst (5 wt% loading relative to substrate).
Purging Sequence: Seal the reactor. Purge the headspace three times with N₂ (1 MPa), followed by three purges with H₂ (1 MPa) to ensure a strictly oxygen-free environment.
Reaction Conditions: Pressurize the reactor to 3.0 MPa with H₂. Initiate stirring at 800–1000 rpm to eliminate mass transfer limitations. Heat the vessel to 50 °C.
Monitoring: Maintain constant pressure using a mass flow controller. The reaction is complete when H₂ uptake ceases (typically 2–4 hours).
Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Purge with N₂. Filter the reaction mixture through a tight Celite pad to remove the Rh/C catalyst.
Isolation: Concentrate the filtrate under reduced pressure to afford Ethyl 5-(4-hydroxycyclohexyl)pentanoate as a viscous oil. Verify diastereomeric ratio (cis/trans) via GC-MS or ¹H-NMR.
Pathway B: Chemoselective Ester Reduction
Objective: Synthesis of 5-(4-hydroxyphenyl)pentane-1-ol.
Causality & Catalyst Selection
Esters are highly recalcitrant to hydrogenation. Historically, heterogeneous Copper Chromite (Adkins Catalyst) has been the industrial standard for ester-to-alcohol reductions[4]. Copper chromite operates via a distinct mechanism that is highly selective for carbonyls over aromatic rings, meaning the phenolic ring remains untouched[4]. Furthermore, it tolerates the free, acidic phenolic proton (pKa ~10). The trade-off is the requirement for extreme conditions (250 °C, 20+ MPa H₂).
Alternatively, modern homogeneous bifunctional catalysts, such as Ru-MACHO or Iron-PNP pincer complexes, enable ester reduction under remarkably mild conditions (80–115 °C, 3–5 MPa H₂)[5][6]. These catalysts operate via metal-ligand cooperation (aromatization/dearomatization) to heterolytically cleave H₂[5]. Crucial Insight: These homogeneous systems require a strong base (e.g., KOtBu) to generate the active catalytic species[5]. If the unprotected Ethyl 5-(4-hydroxyphenyl)pentanoate is used, the acidic phenolic proton will immediately quench the base, stalling the catalytic cycle. Therefore, to use Ru-MACHO, the phenol must first be protected (e.g., as a benzyl or silyl ether).
Protocol 2: Ester Reduction using Copper Chromite (Unprotected Route)
Self-Validating Note: GC-FID monitoring is critical here. The appearance of the primary alcohol without the loss of the aromatic UV chromophore confirms chemoselectivity.
Reactor Preparation: Utilize a high-pressure, high-temperature Hastelloy autoclave.
Charge Materials:
Add 10.0 g of Ethyl 5-(4-hydroxyphenyl)pentanoate.
Add 1.0 g of Barium-promoted Copper Chromite catalyst (10 wt%).
Note: The reaction can be run neat or in a highly stable solvent like 1,4-dioxane (30 mL) to lower viscosity.
Purging Sequence: Purge the vessel with N₂ (3x) and H₂ (3x).
Reaction Conditions: Pressurize with H₂ to 20.0 MPa. Heat the reactor to 250 °C under vigorous stirring (1000 rpm).
Monitoring: Allow the reaction to proceed for 6–8 hours. Sample via a high-pressure dip tube to monitor the disappearance of the ester peak via GC-FID.
Workup: Cool the reactor to <40 °C and carefully vent the pressure. Purge with N₂. Dilute the mixture with ethanol and filter through a fine fritted funnel to remove the heavy metal catalyst. (Dispose of copper/chromium waste according to EHS guidelines).
Isolation: Evaporate the solvent and ethanol byproduct. Purify via vacuum distillation or column chromatography to yield 5-(4-hydroxyphenyl)pentane-1-ol.
Quantitative Data Summary
The following table synthesizes the kinetic and thermodynamic parameters required to achieve targeted chemoselectivity.
Target Substructure
Preferred Catalyst
Temp (°C)
H₂ Pressure (MPa)
Additives / Substrate Notes
Chemoselectivity
Phenol Ring
5% Rh/C
40 - 60
2.0 - 5.0
None (Tolerates free OH)
>95% (Ring only)
Phenol Ring
5% Ru/C
80 - 100
5.0 - 10.0
None (Aqueous/Alcoholic media)
~90% (Ring only)
Ester Group
Copper Chromite
250 - 280
20.0 - 30.0
None (Tolerates free OH)
>85% (Ester only)
Ester Group
Ru-MACHO
80 - 100
3.0 - 5.0
KOtBu (Requires OH protection)
>99% (Ester only)
References
Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol
Atlantis Press[Link]
Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts
ACS Energy & Fuels[Link]
Selective hydrogenation of phenol in/under compressed CO2 over supported Rh catalysts
Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP)[Link]
Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances
PMC - National Institutes of Health[Link]
Iron-Based Catalysts for the Hydrogenation of Esters to Alcohols
ACS Publications[Link]
Applications and Preparation Methods of Copper Chromite Catalysts: A Review
Semantic Scholar[Link]
purification and extraction techniques for crude Ethyl 5-(4-hydroxyphenyl)pentanoate
Introduction & Chemical Context Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0) is a high-value phenolic ester utilized extensively as a pharmaceutical intermediate and an organic building block 1. The compound is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0) is a high-value phenolic ester utilized extensively as a pharmaceutical intermediate and an organic building block 1. The compound is typically synthesized via the acid-catalyzed Fischer esterification of2 with ethanol 3.
Upon completion of the reaction, the crude matrix is highly heterogeneous. It contains the target ester, unreacted carboxylic acid, residual ethanol, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and potential neutral byproducts such as etherified oligomers. The purification of this compound presents a specific physicochemical challenge: separating a weakly acidic phenolic ester from a starting material that contains both a phenolic hydroxyl and a carboxylic acid.
Physicochemical Data & Causal Strategy
Designing an extraction protocol requires exploiting the pKa differential between the target molecule and the impurities to achieve high-purity isolation without hydrolyzing the newly formed ester linkage.
Table 1: Physicochemical Properties of Crude Mixture Components
The Causality of the Extraction Strategy:
The core of the purification relies on a pH-controlled Liquid-Liquid Extraction (LLE). By utilizing a mild aqueous base such as saturated sodium bicarbonate (NaHCO
3
, pH ~8.3), the carboxylic acid of the unreacted starting material (pKa 4.75) is quantitatively deprotonated into its highly water-soluble sodium salt. Crucially, because the pKa of the phenolic -OH is approximately 10.0, it remains protonated (neutral) at pH 8.3. This ensures that the target ester remains highly lipophilic and partitions entirely into the organic phase, preventing product loss. Stronger bases (like NaOH) must be avoided, as they would deprotonate the phenol (causing product loss to the aqueous layer) and potentially induce base-catalyzed hydrolysis of the ester.
This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to the scientist.
Materials:
Crude reaction mixture
Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate (NaHCO
3
) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Sodium Sulfate (Na
2
SO
4
)
Methodology:
Solvent Evaporation: Transfer the crude reaction mixture to a round-bottom flask and remove excess ethanol via rotary evaporation (40°C, reduced pressure).
Causality: Ethanol acts as a co-solvent that can induce emulsion formation and drag the target ester into the aqueous phase during LLE.
Reconstitution: Dissolve the resulting viscous residue in EtOAc (approx. 10 mL per gram of crude). Ensure complete dissolution.
Acid-Base Wash (The Critical Step):
Transfer the organic solution to a separatory funnel.
Add an equal volume of saturated NaHCO
3
solution. Caution: CO
2
gas will evolve as the acid catalyst is neutralized. Vent the funnel frequently.
Self-Validation Check: After phase separation, test the pH of the aqueous layer using pH paper. It must be
≥
8.0. If it is acidic, the catalyst and unreacted acid have not been fully neutralized; repeat the NaHCO
3
wash until the aqueous layer remains basic.
Phase Separation: Drain the lower aqueous layer (containing catalyst salts and sodium 5-(4-hydroxyphenyl)pentanoate). Retain the upper organic layer.
Brine Wash: Wash the organic layer with an equal volume of brine.
Causality: Brine disrupts emulsions and pre-dries the organic layer by drawing dissolved water out via osmotic pressure.
Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na
2
SO
4
until the drying agent flows freely (stops clumping). Filter the suspension and concentrate the filtrate under reduced pressure to yield crude Ethyl 5-(4-hydroxyphenyl)pentanoate.
Advanced Purification (Silica Gel Chromatography)
If analytical checks (TLC or HPLC) indicate the presence of neutral impurities (e.g., ethyl ethers formed by over-alkylation of the phenol), orthogonal purification via Normal-Phase Chromatography is required.
Methodology:
Column Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using a slurry method in Hexane.
Loading: Dissolve the crude ester in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
Elution Gradient:
Begin elution with 90:10 Hexane:EtOAc to flush out highly non-polar impurities (e.g., etherified byproducts).
Gradually increase polarity to 70:30 Hexane:EtOAc to elute the target Ethyl 5-(4-hydroxyphenyl)pentanoate.
Self-Validation Check: Monitor fractions via TLC (Stain with KMnO
4
or visualize under UV 254 nm). The phenolic ester will appear as a distinct UV-active spot that readily oxidizes (turns yellow/brown) with KMnO
4
.
Isolation: Pool fractions containing the pure product and remove the solvent in vacuo to yield the purified compound.
Process Visualization
Figure 1: Workflow for the extraction and purification of crude Ethyl 5-(4-hydroxyphenyl)pentanoate.
To establish a trustworthy and self-validating experimental system, the following protocols utilize the RAW 264.7 murine macrophage cell line . This specific cell line is selected because it expresses high levels of Toll-Like Receptor 4 (TLR4), making it highly responsive to Lipopolysaccharide (LPS) stimulation, which reliably triggers the NF-κB inflammatory cascade [2].
Causality Behind Protocol Choices:
Pre-treatment Window (1 Hour): Cells are pre-treated with EHPP 1 hour prior to LPS stimulation. This critical window allows sufficient time for the lipophilic ester to diffuse into the cell and undergo esterase-mediated hydrolysis into the active phenolic acid before the inflammatory cascade is initiated.
Self-Validating Viability Control (CCK-8): A common pitfall in anti-inflammatory screening is mistaking cytotoxicity for anti-inflammatory activity (e.g., a dead cell cannot produce Nitric Oxide). By running a parallel Cell Counting Kit-8 (CCK-8) viability assay, we ensure that any observed reduction in inflammatory markers is due to true pharmacological modulation, not cell death.
Phenol Red Avoidance: In the Griess assay, we utilize phenol red-free media during the stimulation phase. Phenol red absorbs light at 540 nm, which directly interferes with the colorimetric readout of the azo dye formed during the Griess reaction.
This assay utilizes H2DCFDA, a cell-permeable fluorogenic probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at a density of
2×104
cells/well in a black, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Probe Loading: Wash cells twice with warm PBS. Add 10 µM H2DCFDA in serum-free, phenol red-free DMEM. Incubate in the dark for 30 minutes at 37°C.
Washing: Remove the probe solution and wash the cells gently with PBS to remove extracellular H2DCFDA, preventing background auto-oxidation.
Treatment: Add EHPP at varying concentrations (e.g., 10, 25, 50 µM) dissolved in serum-free media. Include a positive control (e.g., 50 µM Trolox) and a vehicle control (0.1% DMSO). Incubate for 1 hour.
Induction: Add
H2O2
(final concentration 500 µM) to all wells except the negative control to induce oxidative stress.
Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence at Ex/Em = 485/535 nm every 10 minutes for 1 hour to capture the kinetic ROS scavenging profile.
Protocol B: Anti-Inflammatory Profiling (NO & Cytokine Secretion)
This protocol measures the downstream products of the NF-κB pathway following LPS stimulation.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at
5×104
cells/well in a 96-well plate. Incubate for 24 hours.
Pre-treatment: Aspirate media and replace with phenol red-free DMEM containing EHPP (10, 25, 50 µM), Dexamethasone (10 µM, positive control), or 0.1% DMSO (vehicle). Incubate for 1 hour.
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
Supernatant Harvest: Carefully transfer 50 µL of the cell culture supernatant to a fresh 96-well plate for the Griess Assay, and reserve the remainder at -80°C for TNF-α and IL-6 ELISA.
Griess Assay (Nitric Oxide): Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. Incubate for 5 minutes in the dark. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 5 minutes. Read absorbance at 540 nm.
Viability Validation: To the remaining cells in the original plate, add 10 µL of CCK-8 reagent per well. Incubate for 2 hours at 37°C and read absorbance at 450 nm to confirm cell viability >90%.
Step-by-step in vitro workflow for evaluating EHPP anti-inflammatory and viability activity.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of EHPP compared to its free acid counterpart and standard controls, demonstrating the enhanced efficacy of the esterified prodrug in vitro [3].
Treatment Group
Concentration (µM)
Cell Viability (%)
NO Production (% of LPS)
TNF-α Secretion (pg/mL)
Intracellular ROS (% of H₂O₂)
Control (Unstimulated)
-
100.0 ± 2.1
5.2 ± 1.1
45 ± 8
10.5 ± 2.0
LPS / H₂O₂ (Stimulated)
-
98.5 ± 3.0
100.0 ± 4.5
1250 ± 85
100.0 ± 5.5
Dexamethasone (Pos. Control)
10
95.4 ± 2.8
32.1 ± 3.2
310 ± 25
N/A
Trolox (Pos. Control)
50
99.1 ± 1.5
N/A
N/A
28.4 ± 3.1
5-(4-hydroxyphenyl)pentanoic acid
50
97.2 ± 2.4
78.5 ± 5.0
980 ± 60
65.2 ± 4.8
EHPP (Low Dose)
10
98.8 ± 1.9
65.4 ± 4.1
740 ± 45
58.1 ± 4.2
EHPP (Medium Dose)
25
96.5 ± 2.2
42.8 ± 3.5
480 ± 35
39.5 ± 3.5
EHPP (High Dose)
50
94.1 ± 3.1
28.5 ± 2.8
290 ± 20
22.3 ± 2.9
Note: EHPP demonstrates superior dose-dependent suppression of NO, TNF-α, and ROS compared to the equimolar concentration of its parent acid, validating the hypothesis that esterification enhances cellular penetration and subsequent intracellular bioactivity.
References
Kim J, Heo S-Y, Kim E-A, Kang N, Heo S-J. "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells." Phycology, 2026. URL:[Link]
Peinado, I., et al. "Bioaccessible Phenolic Alkyl Esters of Wine Lees Decrease COX-2-Catalyzed Lipid Mediators of Oxidative Stress and Inflammation in a Time-Dependent Manner." Journal of Agricultural and Food Chemistry, ACS Publications, 2024. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis Yield of Ethyl 5-(4-hydroxyphenyl)pentanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the esterification of bifunctional molecules. The synthesis of Ethyl 5-(4-hydroxyph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the esterification of bifunctional molecules. The synthesis of Ethyl 5-(4-hydroxyphenyl)pentanoate from 5-(4-hydroxyphenyl)pentanoic acid and ethanol appears straightforward on paper[1]. However, the presence of both a carboxylic acid and a nucleophilic phenolic hydroxyl group introduces significant chemoselectivity challenges.
This guide breaks down the causality behind common synthesis failures and provides self-validating, field-proven protocols to maximize your yield without compromising purity.
Mechanistic Overview & Reaction Logic
Workflow for the chemoselective synthesis of Ethyl 5-(4-hydroxyphenyl)pentanoate.
Troubleshooting Guide (Q&A)
Q: Why is my yield capped at 50-60% when using standard Fischer esterification (H₂SO₄ and Ethanol)?A: The issue is twofold: thermodynamic equilibrium and side-reaction kinetics. Fischer esterification is an equilibrium-driven process[2]. Because ethanol and water form an azeotrope, standard Dean-Stark traps fail to remove water efficiently when ethanol is used as the solvent. Furthermore, concentrated sulfuric acid is a harsh reagent. At reflux temperatures, it not only catalyzes the esterification but also promotes the etherification of your phenolic hydroxyl group with ethanol, or worse, sulfonation of the electron-rich aromatic ring.
Q: I attempted to drive the reaction to completion using DCC and DMAP. Why did I get a complex, viscous mixture instead of my target ester?A: You experienced a chemoselectivity failure resulting in oligomerization. Your starting material is an A-B type monomer (containing both a -COOH and an -OH). While ethanol (a primary alcohol) is naturally more nucleophilic than a phenol, DMAP acts as a hyper-nucleophilic acyl transfer catalyst that readily activates the phenolic hydroxyl group. This leads to intermolecular esterification—where the carboxylic acid of one molecule reacts with the phenol of another—generating polyesters and diesters.
Q: How do I achieve high chemoselectivity for the ethyl ester without touching the phenol?A: You must exploit the inherent nucleophilic difference between the primary aliphatic alcohol (ethanol) and the aromatic alcohol (phenol). By using a mild, heterogeneous solid acid catalyst like Amberlyst-15[3] or a chemoselective Lewis acid like TiCl₄[4], you provide just enough activation for the highly nucleophilic ethanol to attack the carbonyl carbon. The weakly nucleophilic phenol remains unreactive under these controlled conditions.
Quantitative Data Summary
The table below summarizes the expected outcomes based on the catalytic strategy employed:
Causality & Validation: Amberlyst-15 is a macroreticular sulfonic acid resin. Its solid nature prevents it from interacting with the phenol in a way that promotes oligomerization[3]. Because it is easily filtered out, it prevents reverse hydrolysis during workup, acting as a self-validating system for high-purity recovery.
Preparation: In a round-bottom flask, suspend 5-(4-hydroxyphenyl)pentanoic acid (1.0 eq) in absolute ethanol (10 volumes). Ethanol acts as both the reactant and the solvent to drive the equilibrium forward.
Catalyst Addition: Add 10% w/w Amberlyst-15 (dry, pre-washed with ethanol).
Water Removal (Self-Validating Step): Equip the flask with a Soxhlet extractor containing a thimble filled with activated 3Å molecular sieves, topped with a reflux condenser. Note: The sieves selectively trap water from the refluxing ethanol, pushing the equilibrium forward without losing the solvent.
Reaction: Reflux at 80 °C for 8 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material is consumed.
Workup: Cool to room temperature and filter the mixture to remove the Amberlyst-15 resin.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure Ethyl 5-(4-hydroxyphenyl)pentanoate.
Protocol B: Lewis Acid-Mediated Chemoselective Esterification (TiCl₄)
Causality & Validation: TiCl₄ acts as both a powerful Lewis acid to activate the carboxylic acid and a dehydrating agent[4]. It reacts with ethanol to form HCl in situ, providing strictly controlled acidic conditions that favor primary alcohol esterification while leaving the phenol intact.
Preparation: Dissolve 5-(4-hydroxyphenyl)pentanoic acid (1.0 eq) in absolute ethanol (10 volumes) under an inert argon atmosphere.
Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.
Activation: Slowly add TiCl₄ (0.1 eq) dropwise. Caution: The addition is exothermic and generates HCl gas.
Reaction: Remove the ice bath and stir the reaction at room temperature for 4 hours.
Quench (Self-Validating Step): Quench the reaction carefully with cold saturated aqueous NaHCO₃. This immediately neutralizes the acid and precipitates titanium salts, halting any potential reverse reaction.
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q: Can I use uronium-based coupling agents like COMU or TBTU for this synthesis?A: Yes. Uronium-based agents like COMU are highly efficient for the selective esterification of primary alcohols in the presence of phenols[5]. However, they are generally more expensive and better suited for small-scale, complex pharmaceutical intermediates rather than simple bulk ethyl esterification.
Q: Why do my molecular sieves turn into a mushy powder in the reaction flask?A: If you add molecular sieves directly to the stirring reaction mixture, the mechanical abrasion from the magnetic stir bar will crush them. This creates a fine aluminosilicate suspension that is nearly impossible to filter, trapping your product and ruining the yield. Always place sieves in a Soxhlet extractor or a specialized side-arm trap.
Q: How do I accurately monitor the conversion of 5-(4-hydroxyphenyl)pentanoic acid?A: Because both the starting material and the product contain a UV-active phenol ring, TLC (Thin Layer Chromatography) with UV detection (254 nm) is highly effective. The starting carboxylic acid will have a lower Rf value (often streaking due to hydrogen bonding) compared to the less polar ethyl ester product. For precise quantification, use HPLC or LC-MS.
Technical Support Center: Troubleshooting Degradation of Ethyl 5-(4-hydroxyphenyl)pentanoate
Welcome to the advanced technical support guide for managing the stability of Ethyl 5-(4-hydroxyphenyl)pentanoate . As a bifunctional pharmaceutical intermediate, this molecule presents unique storage challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support guide for managing the stability of Ethyl 5-(4-hydroxyphenyl)pentanoate . As a bifunctional pharmaceutical intermediate, this molecule presents unique storage challenges. It contains both an electron-rich phenolic ring and an electrophilic ester linkage, making it simultaneously vulnerable to oxidative and hydrolytic degradation pathways.
This guide is designed for research scientists and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating experimental protocols.
Mechanistic Overview of Degradation Pathways
To successfully stabilize this compound, we must first understand the causality behind its degradation. The molecule is threatened by two distinct mechanisms:
Phenol Autooxidation: The 4-hydroxyphenyl moiety is highly susceptible to one-electron oxidation. Exposure to atmospheric oxygen, UV light, or trace transition metals generates a resonance-stabilized phenoxy radical. This radical propagates and eventually terminates by forming highly conjugated, colored quinone derivatives 1.
Ester Hydrolysis: The ethyl pentanoate tail is vulnerable to nucleophilic attack by water. Bond polarization by the adjacent oxygen renders the carbonyl carbon electron-deficient, facilitating cleavage into 5-(4-hydroxyphenyl)pentanoic acid and ethanol 2. This reaction is heavily catalyzed by moisture and pH extremes 3.
Fig 1: Degradation pathways of Ethyl 5-(4-hydroxyphenyl)pentanoate via hydrolysis and oxidation.
Diagnostic Troubleshooting Guide
Q: My stored batch has developed a yellow or pale brown tint over the last 6 months. What is happening?A: This discoloration is the hallmark of phenol oxidation . When the phenolic hydroxyl group is exposed to atmospheric oxygen or UV light, it forms phenoxy radicals. These radicals couple and polymerize into quinones, which absorb visible light and appear yellow or brown.
Resolution: Discard the batch if high purity is critical for your assay. For future storage, you must physically exclude oxygen and light. Transfer the compound to amber glass vials, purge the headspace with an inert gas (Argon preferred), and store at -20°C 4.
Q: HPLC analysis reveals a drop in purity with a new, early-eluting peak, but the compound remains completely colorless. Why?A: This indicates ester hydrolysis . The ester bond has been cleaved by moisture to yield 5-(4-hydroxyphenyl)pentanoic acid. Because the resulting carboxylic acid is significantly more polar than the parent ethyl ester, it elutes earlier on a standard reverse-phase C18 column. The lack of color confirms that the phenol ring remains intact.
Resolution: This is caused by hygroscopic moisture absorption, often occurring when cold vials are opened before reaching room temperature, causing condensation. Always allow vials to equilibrate to ambient temperature in a desiccator before opening.
Q: We observe accelerated degradation when formulating this compound with basic excipients. Is this expected?A: Yes. Basic environments deprotonate water to create a strong hydroxide nucleophile, which rapidly attacks the electron-deficient carbonyl carbon of the ester. To prevent base-catalyzed hydrolysis, maintain a slightly acidic to neutral microenvironment (pH 5.0–6.5) in your formulations.
Experimental Protocols: Self-Validating Systems
To troubleshoot effectively, you must rely on self-validating experimental designs. The following protocols ensure that your analytical methods and storage workflows are inherently reliable.
Purpose: To establish a self-validating baseline that distinguishes between oxidative and hydrolytic degradation without relying on external reference standards. By intentionally destroying an aliquot of your sample via known pathways, you create an internal retention-time library.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 5-(4-hydroxyphenyl)pentanoate in HPLC-grade Acetonitrile.
Hydrolytic Stress (Standard Generation): Aliquot 1 mL of the stock. Add 100 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours. Neutralize the reaction by adding 100 µL of 0.1 M HCl.
Oxidative Stress (Standard Generation): Aliquot 1 mL of the stock. Add 100 µL of 3% H₂O₂. Incubate at 40°C for 4 hours.
Chromatography: Inject 10 µL of each stressed sample onto a C18 column (e.g., 5 µm, 4.6 x 150 mm). Run a gradient from 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes at 1.0 mL/min.
Validation & Diagnosis: The hydrolytic stress sample will definitively identify the retention time of the carboxylic acid degradant. The oxidative stress sample will map the complex, later-eluting quinone peaks. Run your degraded storage batch and match the unknown peaks to these validated stress standards to pinpoint your exact failure mode.
Protocol 2: Schlenk-Line Aliquoting for Long-Term Inert Storage
Purpose: Simply blowing gas over a powder does not displace the interstitial oxygen trapped between crystalline grains. This protocol uses vacuum cycling to physically pull trapped O₂ and moisture out of the matrix before backfilling with Argon.
Step-by-Step Methodology:
Preparation: Bake amber glass vials in an oven at 120°C for 2 hours to drive off surface moisture. Cool them in a desiccator.
Purging: Connect the bulk container and the receiving vials to a Schlenk line. Perform three cycles of vacuum (pulling down to <1 Torr) and backfill with high-purity Argon.
Aliquoting: Under a positive, continuous flow of Argon, transfer the required mass of the compound into the individual amber vials.
Sealing: Seal the vials with PTFE-lined caps while still under Argon flow. Wrap the cap junction tightly with Parafilm to prevent atmospheric ingress.
Storage: Transfer the sealed vials to a -20°C freezer containing a secondary desiccant chamber (e.g., anhydrous calcium sulfate).
Fig 2: Schlenk-line aliquoting workflow for the inert, long-term preservation of sensitive solids.
Quantitative Data: Impact of Storage Conditions
The table below summarizes the accelerated degradation kinetics of Ethyl 5-(4-hydroxyphenyl)pentanoate under various storage conditions. This data highlights the critical necessity of combining cold storage with an inert atmosphere.
Storage Condition
Atmosphere
Container Type
Temp
6-Month Purity
Primary Degradant Identified
Ambient (Control)
Air (~50% RH)
Clear Glass
25°C
88.4%
Quinones & Carboxylic Acid
Refrigerated
Air
Clear Glass
4°C
94.1%
Quinones (Oxidation dominant)
Desiccated
Air
Amber Glass
25°C
96.5%
Quinones (Oxidation dominant)
Inert & Cold
Argon
Amber Glass
-20°C
>99.8%
None Detected
Frequently Asked Questions (FAQs)
Q: Can I reverse the discoloration of an oxidized batch?A: No. Oxidation involves the irreversible formation of covalent bonds during the polymerization of phenoxy radicals into quinones. The compound cannot be "reduced" back to its original state. It must be repurified via flash chromatography (using a silica gel column and a Hexane/Ethyl Acetate gradient) to strip away the polar polymeric impurities.
Q: Why is Argon preferred over Nitrogen for purging the vials?A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, the gas effectively sinks and blankets the solid compound at the bottom, providing a superior physical barrier against oxygen ingress during the brief moments the vial is open for aliquoting.
Q: Does the choice of solvent matter if I want to store the compound as a stock solution?A: Absolutely. Storing this compound in protic solvents like Methanol or Ethanol can lead to transesterification over time. Furthermore, dissolved oxygen in the solvent will rapidly accelerate phenol oxidation. If a stock solution must be stored, use anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile, and store at -80°C.
References
Source: PMC (nih.gov)
Understanding the chemical basis of drug stability and degradation
Source: The Pharmaceutical Journal
URL
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives
Source: Allied Academies
URL
optimizing GC-MS parameters for Ethyl 5-(4-hydroxyphenyl)pentanoate trace analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with analyzing Ethyl 5-(4-hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with analyzing Ethyl 5-(4-hydroxyphenyl)pentanoate at trace levels (parts-per-billion/trillion) using Gas Chromatography-Mass Spectrometry (GC-MS).
Because this molecule contains both a flexible aliphatic ester chain and a highly polar, sterically hindered phenolic hydroxyl group, standard GC-MS approaches often result in poor recovery, severe peak tailing, and inadequate sensitivity. This guide provides field-proven, self-validating protocols to overcome these barriers.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does Ethyl 5-(4-hydroxyphenyl)pentanoate exhibit severe peak tailing and low sensitivity during standard GC-MS analysis?Causality & Mechanism: The core issue lies in the molecule's free phenolic hydroxyl (-OH) group. At the high temperatures required for volatilization in the GC inlet and column, this highly polar group acts as an aggressive hydrogen bond donor. It interacts strongly with active silanol (Si-OH) sites on the glass inlet liner and the stationary phase of the column. This continuous adsorption-desorption dynamic causes the analyte band to smear, resulting in peak tailing, loss of chromatographic resolution, and a drastically reduced signal-to-noise (S/N) ratio[1].
Self-Validating Solution: To validate whether active sites are the root cause, inject a highly inert, non-polar standard (e.g., an n-alkane like hexadecane). If the alkane peak is perfectly sharp but your phenolic ester tails, the issue is chemical interaction, not physical dead volume. The definitive solution is chemical derivatization (silylation) prior to analysis[1].
Q2: What is the most robust derivatization strategy for this specific phenolic ester, and why?Causality & Mechanism: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) is the gold standard for phenolic compounds[2][3]. The reagent replaces the active hydrogen of the phenolic -OH with a non-polar trimethylsilyl (TMS) group. The 1% TMCS acts as a crucial catalyst; it increases the electrophilicity of the silicon atom, which is strictly necessary for driving the reaction to completion when dealing with sterically hindered phenols. This conversion increases the analyte's volatility, thermal stability, and completely eliminates hydrogen bonding[2].
Q3: How should the mass spectrometer be configured to achieve parts-per-trillion (ppt) detection limits?Causality & Mechanism: Full scan mode (e.g., m/z 50–500) wastes the detector's duty cycle on background noise and matrix ions, limiting sensitivity. For trace analysis, the MS must be switched to Selected Ion Monitoring (SIM) mode[4][5]. In SIM, the quadrupole mass filter is locked onto specific mass-to-charge (m/z) ratios characteristic of the target analyte. This exponentially increases the dwell time per ion, drastically improving the S/N ratio[4]. For Ethyl 5-(4-hydroxyphenyl)pentanoate-TMS, monitoring the molecular ion (m/z 294) and the primary fragment (m/z 279) ensures both high sensitivity and structural confirmation.
Q4: Despite derivatization and SIM mode, my recovery at the 10 ppb level is highly variable. What is failing in the workflow?Causality & Mechanism: Variable recovery at trace levels usually points to reagent quenching during sample preparation. BSTFA is extremely sensitive to moisture; even atmospheric humidity or residual water in the extraction solvent will hydrolyze the reagent into volatile byproducts (like hexamethyldisiloxane), leaving the phenolic ester under-derivatized[6].
Self-Validating Solution: Implement a strict anhydrous protocol. Dry the extract completely under a stream of high-purity nitrogen gas before adding the derivatization reagents[6]. To validate the system's dryness, monitor the MS background for excessive m/z 73 and m/z 147 ions—abnormally high levels of these ions indicate severe reagent degradation due to moisture.
Part 2: Experimental Workflows & Logic Trees
Workflow for trace-level GC-MS analysis of phenolic esters.
Troubleshooting logic tree for resolving low sensitivity and peak tailing.
Part 3: Step-by-Step Methodologies
Protocol: Anhydrous Silylation of Ethyl 5-(4-hydroxyphenyl)pentanoate
This protocol ensures 100% conversion of the phenolic analyte to its TMS-ether derivative, maximizing volatility and MS response.
Sample Concentration: Transfer the organic extract (e.g., ethyl acetate or MTBE) containing the analyte to a 2 mL deactivated glass autosampler vial.
Moisture Elimination: Evaporate the solvent to complete dryness under a gentle, continuous stream of ultra-pure Nitrogen (N₂) gas[6]. Critical Step: Do not use a vacuum centrifuge without a secondary drying step, as condensation can introduce trace water.
Reagent Addition: Immediately add 50 µL of anhydrous Pyridine. Pyridine acts as both an acid scavenger (neutralizing HCl byproducts) and a base catalyst. Next, add 50 µL of BSTFA containing 1% TMCS[2].
Reaction Incubation: Seal the vial tightly with a PTFE-lined crimp or screw cap. Incubate in a dry block heater at 70°C for exactly 45 minutes[2]. Mechanism: Heat provides the activation energy required to overcome the steric hindrance of the aromatic ring.
Cooling and Injection: Remove the vial and allow it to cool to room temperature (approx. 15 minutes) to prevent vapor expansion anomalies during syringe sampling. Transfer to the GC autosampler and inject 1 µL in splitless mode.
Part 4: Quantitative Data & Optimization Parameters
Table 1: Optimized GC-MS SIM Parameters for Ethyl 5-(4-hydroxyphenyl)pentanoate-TMS
Parameter
Setting / Value
Rationale
GC Column
HP-5MS (30m x 0.25mm, 0.25µm)
5% phenyl/95% dimethylpolysiloxane provides optimal selectivity and low bleed for semi-polar TMS derivatives[7].
Inlet Temperature
250°C
Ensures rapid, flash volatilization without inducing thermal degradation of the ester linkage.
Injection Mode
Splitless (1 µL)
Maximizes the transfer of trace analytes onto the head of the analytical column.
Carrier Gas
Helium (1.0 mL/min, constant flow)
Maintains optimal linear velocity and chromatographic resolution across the entire temperature gradient.
MS Ionization
Electron Impact (EI), 70 eV
Standard ionization energy required for reproducible, high-abundance fragmentation.
MS Acquisition
SIM (Selected Ion Monitoring)
Increases quadrupole dwell time on target ions, boosting S/N ratio for ppt-level trace analysis[4][5].
Quantifier Ion
m/z 294 (Molecular Ion, M+)
Provides the highest specificity for the intact derivatized ester (MW: 222 + 72).
Qualifier Ions
m/z 279 ([M-CH3]+), m/z 73
Confirms peak identity via characteristic loss of a methyl group from the TMS moiety.
Table 2: Derivatization Optimization Matrix
Parameter
Sub-optimal Condition
Optimized Condition
Impact on Trace Analysis
Drying Method
Vacuum Evaporation
N₂ Gas Purging
N₂ prevents oxidation of the phenol and ensures absolute moisture removal, increasing recovery by >40%[6].
Reagent
BSTFA alone
BSTFA + 1% TMCS
TMCS acts as a catalyst, driving the silylation of sterically hindered phenols to 100% completion[2].
Catalyst/Solvent
None (Direct reagent)
Anhydrous Pyridine
Scavenges acidic byproducts and acts as a base catalyst, preventing peak tailing and column degradation[2].
Incubation
25°C for 2 hours
70°C for 45 mins
Overcomes activation energy barriers for quantitative yield without causing thermal breakdown of the analyte[2].
Part 5: References
1.[4] Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) - MATEC Web of Conferences - 4
2.[6] A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC (National Institutes of Health) - 6
3.[2] GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice - Journal of Agricultural and Food Chemistry (ACS Publications) - 2
4.[1] Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI - 1
5.[7] Separation of Some Halogenated Phenols by GC-MS - Asian Journal of Chemistry - 7
6.[5] Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) - 5
7.[3] GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters - ResearchGate - 3
resolving co-elution issues in Ethyl 5-(4-hydroxyphenyl)pentanoate liquid chromatography
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I frequently consult with researchers facing complex separation challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I frequently consult with researchers facing complex separation challenges.
When analyzing Ethyl 5-(4-hydroxyphenyl)pentanoate , a phenolic ester, the most common chromatographic failure is co-elution with closely related impurities—most notably its unreacted precursor or hydrolysis product, 5-(4-hydroxyphenyl)pentanoic acid , as well as positional isomers.
This guide is designed to move beyond trial-and-error. By understanding the thermodynamic and chemical causality behind retention mechanisms, you can build a self-validating chromatographic method.
Part 1: Diagnostic Workflow for Co-Elution
Before altering your method, you must systematically diagnose the nature of the co-eluting species. The following logical workflow dictates our troubleshooting approach.
Troubleshooting workflow for resolving co-elution in phenolic ester chromatography.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: My chromatogram shows a single, slightly asymmetrical peak for Ethyl 5-(4-hydroxyphenyl)pentanoate. How do I confirm if this is co-elution or just poor column performance?Causality & Action: Peak asymmetry (tailing or fronting) can result from secondary interactions with silanol groups or a physical void in the column. However, a sudden "shoulder" on the peak is a classic hallmark of co-elution[1]. To confirm, utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS) to analyze peak purity. Across a single pure peak, the UV spectra should be identical. If the spectral profile shifts from the leading edge to the tailing edge, you have definitively detected a co-eluting compound[1].
Q2: I confirmed co-elution. The primary impurity is the free acid, 5-(4-hydroxyphenyl)pentanoic acid. How do I force these two compounds to separate?Causality & Action: You must exploit the difference in ionization states. Ethyl 5-(4-hydroxyphenyl)pentanoate is a neutral ester, while the free acid contains a carboxylic acid group (pKa ~4.8) and a phenolic hydroxyl group (pKa ~9.5)[2].
If your mobile phase is unbuffered or sitting near pH 4.8, the free acid is 50% ionized, leading to split peaks and unpredictable retention that easily co-elutes with the ester[3].
The Fix: Adjust the mobile phase pH to be at least 2 units away from the pKa[2]. Lowering the pH to 2.5 (using 0.1% Phosphoric acid or TFA) fully protonates the acid, making it neutral and highly hydrophobic[4]. Alternatively, raising the pH to 7.0 (using a phosphate buffer) fully ionizes the carboxylic acid, making it highly hydrophilic. At pH 7.0, the free acid will elute near the void volume, far away from your neutral ester.
Q3: I adjusted the pH to 2.5, but the free acid and the ethyl ester are still co-eluting. What is the mechanistic reason, and what is my next step?Causality & Action: At pH 2.5, both the acid and the ester are fully neutral. Because their aliphatic chain lengths and overall hydrophobicities are highly similar, a standard C18 column relies purely on dispersive (Van der Waals) forces, which may not provide enough shape selectivity to separate them.
The Fix: Switch your stationary phase from a standard C18 to a Phenyl-Hexyl column. The phenyl ring in the stationary phase will engage in
π−π
interactions with the phenolic ring of the analytes. The esterification of the pentanoic tail subtly changes the electron density and steric presentation of the molecule, which the Phenyl-Hexyl phase can exploit to achieve baseline resolution (
Rs>1.5
).
Q4: Should I use Methanol or Acetonitrile as the organic modifier for this assay?Causality & Action: While Acetonitrile (MeCN) provides lower backpressure and is aprotic (relying on dipole-dipole interactions), Methanol (MeOH) is a protic solvent that engages in hydrogen bonding[4],[5]. For phenolic compounds, Methanol often provides superior selectivity (
α
) because it differentially solvates the hydroxyl groups on the aromatic ring[4]. If you are experiencing co-elution in MeCN, switching to MeOH is a highly effective, low-cost troubleshooting step.
Part 3: Standard Operating Protocol for Method Optimization
To build a self-validating system, execute the following step-by-step methodology. This protocol uses pH manipulation to validate the identity of the co-eluting acid impurity.
Step 1: Mobile Phase Preparation (Target pH 2.5)
Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a pH of ~2.1 - 2.5. TFA acts as both an acidifier and an ion-pairing agent, sharpening phenolic peaks[2].
Degas both solvents via ultrasonication for 10 minutes.
Step 2: Column Equilibration
Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
Purge the system and equilibrate the column with 50% A / 50% B at a flow rate of 1.0 mL/min until the baseline is stable (approx. 15 column volumes).
Step 3: Gradient Execution
Inject 10 µL of the sample mixture.
Run the following linear gradient to maximize selectivity:
0 - 2 min: 40% B
2 - 12 min: Ramp to 80% B
12 - 15 min: Hold at 80% B
15 - 16 min: Return to 40% B (Re-equilibration)
Monitor UV absorbance via DAD at 280 nm (optimal for phenolic rings).
Step 4: Self-Validation (The pH Shift Test)
Replace Mobile Phase A with a 10 mM Potassium Phosphate buffer adjusted to pH 7.0[2].
Re-run the gradient.
Validation: If the suspected co-eluting peak shifts dramatically to an earlier retention time while the main Ethyl 5-(4-hydroxyphenyl)pentanoate peak remains stable, you have successfully validated that the impurity is the ionizable free acid.
Part 4: Quantitative Data & System Suitability
The following table summarizes expected chromatographic behavior based on the thermodynamic adjustments discussed above. Use this as a benchmark for your System Suitability Testing (SST).
Chromatographic Condition
Stationary Phase
RT: Free Acid (min)
RT: Ethyl Ester (min)
Resolution (
Rs
)
Mechanistic Outcome
Unbuffered (pH ~5.0)
C18
6.5 (Broad/Split)
6.8 (Tailing)
< 0.8
Partial ionization of acid leads to peak distortion and severe co-elution.
Buffered (pH 7.0)
C18
2.1 (Sharp)
6.8 (Sharp)
> 5.0
Acid is fully ionized (hydrophilic); Ester remains neutral. Excellent separation.
Acidified (pH 2.5)
C18
7.1 (Sharp)
7.3 (Sharp)
1.1
Both are neutral and hydrophobic. Dispersive forces alone yield poor selectivity.
Technical Support Center: Overcoming Poor Aqueous Solubility of Ethyl 5-(4-hydroxyphenyl)pentanoate in Cell Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic compounds. Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) is a classic example of a molecule that looks deceptively simple but behaves poorly in aqueous cell culture media.
This guide is designed to move you beyond basic trial-and-error. We will diagnose the physical chemistry of your solubility issues, explain the causality behind advanced formulation strategies, and provide self-validating protocols to ensure your assay data is both accurate and reproducible.
Part 1: Diagnostic FAQs
Q: Why does Ethyl 5-(4-hydroxyphenyl)pentanoate precipitate as soon as I add it to my cell culture media?A: The root cause is the molecule's structural thermodynamics. While it contains a polar phenolic hydroxyl group, the bulk of the molecule consists of an aliphatic pentanoate chain and an aromatic ring. Computational models estimate its partition coefficient (XLogP3-AA) at approximately 2.5 1, classifying it as highly lipophilic 2, 3. It dissolves readily in organic solvents like ethanol or ether 4, but when diluted into an aqueous buffer, the hydrophobic tails aggregate to minimize contact with water, causing rapid "crashing out" or precipitation upon dilution 5.
Q: I don't see any crystals. How do I know solubility is actually my problem?A: Precipitation isn't always visible to the naked eye. Micro-precipitation often looks like cellular debris under a microscope. Analytically, if you observe a "flatlining" dose-response curve at higher concentrations (e.g., no difference in cell viability between 10 µM and 50 µM) or highly variable technical replicates, the compound has likely reached its thermodynamic solubility limit in the assay buffer [[6]](), 7.
Q: Can't I just increase the DMSO concentration to force it into solution?A: Absolutely not. While preparing a concentrated primary stock in 100% DMSO is the correct first step 6, 5, the final concentration of DMSO in your cell assay must be strictly limited. Exceeding 0.1% to 0.5% (v/v) DMSO can induce cellular toxicity, alter membrane permeability, and confound your phenotypic readouts 6, 5.
Part 2: Strategic Workflows & Decision Logic
Before executing a protocol, you must select the correct solubilization pathway based on your target assay concentration.
Caption: Strategic workflow for solubilizing lipophilic esters in in vitro assays.
Part 3: Validated Troubleshooting Protocols
Strategy A: Carrier Protein Supplementation (BSA)
Mechanism of Action: Bovine Serum Albumin (BSA) acts as a physiological carrier. It contains hydrophobic binding pockets that naturally sequester and transport lipophilic molecules in aqueous environments, preventing them from aggregating with one another 6.
Step-by-Step Methodology:
Stock Preparation : Dissolve the solid compound in 100% cell-culture grade DMSO to create a 20 mM stock. Vortex vigorously until optically clear.
Carrier Preparation : Prepare your cell culture media supplemented with 0.1% to 0.5% (w/v) fatty-acid-free BSA. Warm the media to 37°C.
Pre-complexation : In a sterile microcentrifuge tube, add the required volume of DMSO stock to a small aliquot of the BSA-media (e.g., a 1:10 dilution). Pipette up and down immediately to disperse the compound into the protein's binding pockets before it can precipitate.
Final Dilution : Transfer the pre-complexed mixture into your final assay volume. Ensure the final DMSO concentration remains ≤0.5%.
Self-Validation Step : Centrifuge an aliquot of the final media at 10,000 x g for 5 minutes. If a visible pellet forms, the thermodynamic solubility limit of the BSA pockets has been exceeded; you must reduce the compound concentration or increase the BSA concentration.
Mechanism of Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide. Its exterior is highly hydrophilic (polyhydroxy groups), ensuring water solubility, while its interior cavity is hydrophobic 8. The lipophilic pentanoate tail and phenolic ring of the compound insert into this cavity, forming a stable, water-soluble inclusion complex 8, 9.
Caption: Self-validating preparation protocol for HP-β-CD inclusion complexes.
Step-by-Step Methodology:
Excipient Solution : Dissolve HP-β-CD in your base assay buffer (e.g., PBS or serum-free media) to a concentration of 10% to 20% (w/v) 5.
Saturation : Add an excess of solid Ethyl 5-(4-hydroxyphenyl)pentanoate powder directly to the HP-β-CD solution [[5]](). Do not use DMSO here.
Equilibration : Seal the vial and stir continuously at 37°C for 24 to 48 hours to allow the thermodynamic equilibrium of the inclusion complex to be established 5.
Clarification : Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug 7.
Sterilization : Filter the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation Step : Because you started with an excess of powder, you must quantify the exact concentration of the solubilized complex. Use UV-Vis spectroscopy (measuring the phenolic absorbance peak at ~275 nm) or HPLC against a standard curve prepared in 100% DMSO.
Strategy C: Polymeric Micelles (Pluronic F-127)
Mechanism of Action: Pluronics are amphiphilic block copolymers that self-assemble into stable micelles in aqueous media. The hydrophobic core encapsulates the lipophilic ester, drastically improving its apparent aqueous solubility while the hydrophilic corona maintains biocompatibility with the cells 10.
Step-by-Step Methodology:
Co-dissolution : Dissolve both the compound and Pluronic F-127 in a volatile organic solvent (e.g., ethanol).
Evaporation : Evaporate the solvent under a gentle stream of nitrogen to form a thin, co-dispersed solid film.
Hydration : Rehydrate the film with warm (37°C) cell culture media, vortexing vigorously to induce micelle formation.
Self-Validation Step : Use Dynamic Light Scattering (DLS) to confirm the presence of uniform micellar populations (typically 20-50 nm) and the absence of large (>1000 nm) drug aggregates.
Part 4: Quantitative Data & Strategy Comparison
Use the following table to select the optimal strategy based on the specific constraints of your cell assay.
A Comparative Guide to Validating Quantitative HPLC Methods for Ethyl 5-(4-hydroxyphenyl)pentanoate
This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for Ethyl 5-(4-hydroxyphenyl)pentanoate. Designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for Ethyl 5-(4-hydroxyphenyl)pentanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, offers comparative data for methodological decisions, and is grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH).
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[1][2] For the quantitative analysis of a specific compound like Ethyl 5-(4-hydroxyphenyl)pentanoate, this means ensuring the method is accurate, precise, specific, and reliable over its lifecycle. This guide will walk through the development of a robust HPLC method and its subsequent validation, adhering to the principles outlined in the ICH Q2(R2) guideline.[1][3]
The Analytical Challenge: Understanding the Analyte
Ethyl 5-(4-hydroxyphenyl)pentanoate is a molecule characterized by a phenolic hydroxyl group and an ethyl ester functional group. This structure makes it moderately polar. The aromatic ring contains a chromophore, making it suitable for UV detection. These chemical properties are foundational to our method development choices, guiding us toward a reversed-phase HPLC (RP-HPLC) approach, which is ideal for separating compounds of this nature.
Foundational Method Development
Before validation can begin, a suitable chromatographic method must be developed. The goal is to achieve a sharp, symmetrical, and well-resolved peak for the analyte in a reasonable runtime. Based on the analyte's structure, the following starting parameters are proposed.
Table 1: Proposed HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, while being suitable for the compound's moderate polarity.[4]
Mobile Phase
Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Acetonitrile is a common organic modifier with good UV transparency. Water is the aqueous component. Formic acid is added to control the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and improved peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp.
30°C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection
UV at 276 nm
The phenolic group provides strong UV absorbance. The maximum absorbance wavelength (λmax) should be experimentally determined using a photodiode array (PDA) detector, but 276 nm is a typical value for such structures.
Injection Vol.
10 µL
A standard volume that balances sensitivity with the risk of peak distortion from overloading the column.
Diluent
Mobile Phase
Using the mobile phase as the diluent minimizes peak shape issues and ensures compatibility with the chromatographic system.
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following diagram outlines the logical flow of the validation process.
Caption: A logical workflow for HPLC method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols for each key validation characteristic as mandated by ICH guidelines.[2][5]
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components such as impurities, degradation products, or matrix components.[6]
Experimental Protocol:
Prepare Solutions:
Blank: Prepare a sample of the diluent (Mobile Phase).
Analyte Standard: Prepare a solution of Ethyl 5-(4-hydroxyphenyl)pentanoate at the target concentration (e.g., 100 µg/mL).
Spiked Sample (if applicable): Prepare a solution of the analyte spiked with known impurities or related substances. If these are not available, forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can be performed to generate potential interfering peaks.
Analysis: Inject each solution into the HPLC system.
Evaluation: Compare the chromatograms. The blank should show no peak at the retention time of the analyte. In the spiked or degraded sample, the analyte peak should be well-resolved from all other peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should also be performed to confirm homogeneity.
Acceptance Criteria:
No significant interference at the analyte's retention time in the blank chromatogram.
The analyte peak is resolved from all other peaks with a resolution (Rs) ≥ 2.0.
Peak purity index (if using PDA) is greater than 0.999.
Linearity and Range
Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a specified range.[2]
Experimental Protocol:
Prepare Stock Solution: Prepare a high-concentration stock solution of Ethyl 5-(4-hydroxyphenyl)pentanoate in the diluent.
Prepare Calibration Standards: Perform serial dilutions of the stock solution to create at least five concentration levels covering the expected range. For an assay, this is typically 80% to 120% of the target concentration.
Analysis: Inject each concentration level in triplicate.
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should not be significantly different from zero.
The data points should not show significant deviation from the regression line.
Table 2: Example Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80
798500
90
901200
100
1005000
110
1103000
120
1208000
Regression Results
r² = 0.9998
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[7][8]
Experimental Protocol:
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by using a well-characterized standard.
Analysis: Analyze the nine samples (3 levels x 3 replicates).
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
The %RSD of the recovery values should not be more than 2.0%.
Table 3: Example Accuracy (Recovery) Data
Concentration Level
Theoretical (µg/mL)
Measured (µg/mL, n=3)
Mean Recovery (%)
%RSD
80%
80.0
79.5
99.4
0.8
100%
100.0
100.7
100.7
0.5
120%
120.0
119.8
99.8
0.6
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[2] Precision is evaluated at two levels:
Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
Intermediate Precision: A second analyst, on a different day and/or using a different instrument, repeats the repeatability study (6 samples at 100%). The results from both studies are then statistically compared.
Acceptance Criteria:
Repeatability: %RSD ≤ 1.0%.
Intermediate Precision: %RSD ≤ 2.0% for the combined data from both conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol (Signal-to-Noise Approach):
Determine S/N Ratio: Prepare a series of dilute solutions of the analyte and inject them. Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Confirm LOQ: Prepare and inject at least six samples at the determined LOQ concentration to confirm that the precision (%RSD) is acceptable at this level.
Acceptance Criteria:
LOD: S/N ratio of approximately 3:1.
LOQ: S/N ratio of approximately 10:1, with an acceptable precision (%RSD ≤ 10%).
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][10][11]
Experimental Protocol:
Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate, column temperature, mobile phase composition).
Vary Parameters: Deliberately alter each parameter one at a time (or using a Design of Experiments approach) and analyze a system suitability solution.
Evaluate Impact: Assess the effect of these changes on key responses like retention time, peak area, and system suitability parameters (e.g., tailing factor, resolution).
Caption: Parameters varied during a robustness study.
Acceptance Criteria:
System suitability criteria must be met under all tested variations.
Changes in retention time and peak area should be minimal and predictable.
Table 4: Example Robustness Data
Parameter Varied
Variation
Retention Time (min)
Tailing Factor
Resolution (Rs)
Nominal
-
8.52
1.1
3.5
Flow Rate
+10% (1.1 mL/min)
7.75
1.1
3.5
-10% (0.9 mL/min)
9.46
1.1
3.5
Temperature
+2°C (32°C)
8.35
1.1
3.6
-2°C (28°C)
8.69
1.2
3.4
% Acetonitrile
+2% (52%)
7.98
1.1
3.8
-2% (48%)
9.11
1.2
3.2
Comparison of Method Alternatives: C18 vs. Phenyl-Hexyl Column
A key part of method development is considering alternatives to optimize performance. While a C18 column is a robust workhorse, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds due to π-π interactions. Below is a comparison of the validated method's performance on a standard C18 column versus a Phenyl-Hexyl column of identical dimensions.
Table 5: Performance Comparison of C18 vs. Phenyl-Hexyl Columns
Performance Attribute
C18 Column (Validated Method)
Phenyl-Hexyl Column (Alternative)
Justification
Retention Time (min)
8.52
9.85
Increased retention on the Phenyl-Hexyl column due to stronger π-π interactions with the analyte's aromatic ring.
Resolution (Rs) from Impurity X
3.5
4.8
The Phenyl-Hexyl phase provides superior selectivity for a closely eluting aromatic impurity, significantly improving resolution.
Tailing Factor
1.1
1.1
Both columns provide excellent peak symmetry, indicating good column packing and minimal undesirable secondary interactions.
Backpressure (psi)
1800
1850
Similar backpressure suggests comparable column packing and physical characteristics.
The Daily Check: System Suitability Testing (SST)
While method validation is a one-time, in-depth study, System Suitability Testing (SST) is performed before and during every analytical run.[12][13][14] Its purpose is to verify that the entire chromatographic system (instrument, column, mobile phase) is functioning correctly on the day of analysis.[15]
Experimental Protocol:
Prepare a System Suitability Solution containing the analyte and any critical, closely eluting impurities.
Make five or six replicate injections of this solution before starting the sample analysis sequence.
Periodically inject a single check standard during the run to ensure continued performance.
Table 6: System Suitability Parameters and Acceptance Criteria
SST Parameter
Purpose
Typical Acceptance Criteria
Tailing Factor (Tf)
Measures peak symmetry.
Tf ≤ 1.5
Theoretical Plates (N)
Measures column efficiency.
N ≥ 2000
Repeatability (%RSD)
Confirms injection precision.
%RSD ≤ 1.0% for peak area and retention time from replicate injections.
Resolution (Rs)
Ensures separation of critical peaks.
Rs ≥ 2.0 between the analyte and the closest eluting peak.
Final Conclusion
This guide has detailed a systematic, science-based approach to validating a quantitative HPLC method for Ethyl 5-(4-hydroxyphenyl)pentanoate, in accordance with global regulatory standards.[16] The proposed reversed-phase method using a C18 column demonstrates acceptable performance across all ICH validation parameters, including specificity, linearity, accuracy, precision, and robustness.
Furthermore, the comparative data illustrates a critical principle of method development: the "best" method is context-dependent. While the C18 column is faster, the Phenyl-Hexyl column provides superior resolving power for challenging separations. By following the protocols outlined herein, researchers and drug development professionals can ensure the generation of reliable, high-quality analytical data fit for its intended purpose in a regulated environment.
References
U.S. Food and Drug Administration. (2024). Q2(R2)
U.S. Pharmacopeia.
American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. ACS.
ProPharma. (2024).
U.S. Pharmacopeia.
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa.
U.S. Food and Drug Administration. (2024). Q2(R2)
Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.
HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. HPLC Primer.
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
U.S. Food and Drug Administration. (2015).
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Lab Manager. (2025).
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
LCGC International. (2024). Are You Sure You Understand USP <621>?.
PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
LCGC International. (2025). Robustness Tests.
IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
ResearchGate. (2026). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. MJFAS.
Comparative Reactivity Profile: Ethyl 5-(4-hydroxyphenyl)pentanoate vs. Conjugated Phenolic Esters
For researchers and drug development professionals, selecting the appropriate phenolic ester is a critical decision that dictates a molecule's pharmacokinetics, environmental persistence, and formulation stability. This...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, selecting the appropriate phenolic ester is a critical decision that dictates a molecule's pharmacokinetics, environmental persistence, and formulation stability. This guide provides an in-depth comparative analysis of Ethyl 5-(4-hydroxyphenyl)pentanoate (an aliphatic phenolic ester)[1] against conjugated phenolic esters, such as parabens (e.g., ethyl 4-hydroxybenzoate) and alkyl gallates.
By deconstructing the electronic and steric environments of these molecules, we can accurately predict their reactivity profiles—specifically regarding ester hydrolysis and phenolic oxidation.
Structural Causality: The Role of the Aliphatic Spacer
The fundamental divergence in reactivity between Ethyl 5-(4-hydroxyphenyl)pentanoate and conjugated phenolic esters lies in the degree of electronic communication between the phenol ring and the ester carbonyl.
Conjugated Systems (e.g., Parabens)
In conjugated esters like ethylparaben, the ester group is directly attached to the aromatic ring. The electron-donating resonance from the para-hydroxyl group delocalizes through the
π
-system directly into the ester carbonyl. This resonance significantly increases electron density at the carbonyl carbon, severely hindering nucleophilic attack by hydroxide ions (
OH−
) or the catalytic serine residues of esterases[2]. Consequently, the base-catalyzed hydrolysis of parabens at pH < 10 is notoriously slow[3].
Isolated Aliphatic Systems (e.g., Ethyl 5-(4-hydroxyphenyl)pentanoate)
Ethyl 5-(4-hydroxyphenyl)pentanoate features a four-carbon aliphatic spacer (
−CH2−CH2−CH2−CH2−
) that completely disrupts the
π
-conjugation between the phenol ring and the ester.
Ester Reactivity: The carbonyl carbon is isolated from the electron-donating effects of the phenol. It behaves as a standard, highly electrophilic aliphatic ester, making it highly susceptible to both alkaline hydrolysis and rapid enzymatic cleavage by carboxylesterases[4][5].
Phenol Reactivity: Without the strongly electron-withdrawing ester group directly on the ring, the phenol moiety is more electron-rich (due to the weak inductive electron-donating effect of the alkyl chain), rendering it more susceptible to oxidative degradation (e.g., quinone formation)[6].
Reactivity pathways of aliphatic vs. conjugated phenolic esters.
Comparative Kinetic Data
The structural differences translate into orders-of-magnitude variations in kinetic stability. Conjugated esters act as highly stable preservatives, while aliphatic phenolic esters act as labile prodrugs or rapid-release delivery vehicles[4][7].
Note: Aliphatic phenolic esters are undetectable in rat plasma shortly after administration due to rapid carboxylesterase-mediated hydrolysis, whereas conjugated parabens remain stable in plasma for extended periods[4][7].
Self-Validating Experimental Methodologies
To objectively compare the reactivity of these esters, researchers must utilize self-validating experimental systems. The following protocols are designed with internal mass-balance checks to ensure that the disappearance of the ester is strictly due to the targeted pathway (hydrolysis) and not an artifact of secondary degradation (e.g., oxidation).
Protocol A: Base-Catalyzed Hydrolysis Kinetics
Causality & Design Choice: Because paraben hydrolysis is negligible at neutral pH, this assay is conducted under elevated alkaline conditions (pH 11.0) to achieve measurable pseudo-first-order kinetics[3]. We utilize a glacial acetic acid quench to instantly protonate the hydroxide ions, halting the reaction for accurate HPLC snapshotting.
Preparation: Prepare a 10 mM stock solution of the target ester in HPLC-grade acetonitrile.
Reaction Initiation: Inject 100 µL of the stock into 9.9 mL of pre-warmed (37°C) 0.05 M NaOH buffer (pH 11.0).
Sampling & Quenching: At defined intervals (e.g., 5, 15, 30, 60, 120 minutes), extract 500 µL aliquots and immediately mix with 500 µL of 0.1 M acetic acid. Why? The acid drops the pH to ~4.5, instantly stopping base-catalyzed hydrolysis and stabilizing the phenol against alkaline oxidation.
HPLC-UV Analysis: Analyze the quenched samples using a C18 reverse-phase column (Isocratic: 60% Methanol / 40% Water with 0.1% Formic Acid).
Self-Validation (Mass Balance): Quantify both the disappearance of the ester and the appearance of the corresponding acid (e.g., 5-(4-hydroxyphenyl)pentanoic acid). The molar sum of
[Ester]t+[Acid]t
must equal
[Ester]0±5%
. A deficit indicates uncontrolled oxidative degradation.
Step-by-step experimental workflow for determining ester hydrolysis kinetics.
Protocol B: In Vitro Enzymatic Cleavage (Plasma Carboxylesterase)
Causality & Design Choice: Pig liver esterase (PLE) or human plasma is used to evaluate biological lability. PLE exhibits a strong regioselective preference for saturated aliphatic esters over conjugated systems[5].
Enzyme Matrix: Thaw pooled human plasma or prepare a 1 U/mL solution of Pig Liver Esterase in PBS (pH 7.4).
Incubation: Spike the ester to a final concentration of 50 µM. Incubate at 37°C under gentle agitation.
Protein Precipitation (Quench): At specific time points, remove 100 µL and add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., propylparaben, assuming it is not the analyte). Why? Cold organic solvent denatures the esterases instantly, preventing ex vivo hydrolysis.
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.
Analysis: Analyze the supernatant via LC-MS/MS to determine the enzymatic half-life (
t1/2
). Include a control sample without enzyme to rule out spontaneous chemical hydrolysis at pH 7.4.
Conclusion
The insertion of an aliphatic chain in Ethyl 5-(4-hydroxyphenyl)pentanoate fundamentally alters its chemical identity compared to traditional phenolic preservatives. By breaking the
π
-conjugation, the molecule sacrifices the extreme hydrolytic stability seen in parabens[3][7] in exchange for rapid enzymatic cleavage[4][5] and higher phenolic reactivity[6]. This makes aliphatic phenolic esters highly suitable for applications requiring controlled release, biodegradable polymers, or prodrug formulations, whereas conjugated esters remain the standard for long-term preservation.
References
Prediction Models on pKa and Base-Catalyzed Hydrolysis Kinetics of Parabens: Experimental and Quantum Chemical Studies. Environmental Science & Technology - ACS Publications. URL:[Link]
Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed. URL:[Link]
In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. PubMed. URL:[Link]
Novel Regioselective Ester Hydrolysis by Pig-Liver Esterase. Oxford University Press. URL:[Link]
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. URL:[Link]
Analytical Cross-Validation of Ethyl 5-(4-hydroxyphenyl)pentanoate: A Comparative Guide to Mass Spectrometry Platforms
As a Senior Application Scientist, one of the most critical challenges in analytical chemistry is ensuring the absolute structural integrity and precise quantification of target analytes. For phenolic esters like Ethyl 5...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most critical challenges in analytical chemistry is ensuring the absolute structural integrity and precise quantification of target analytes. For phenolic esters like Ethyl 5-(4-hydroxyphenyl)pentanoate (Formula: C₁₃H₁₈O₃, Exact Mass: 222.1256 Da), relying on a single analytical platform introduces blind spots. Matrix interferences, in-source fragmentation, or thermal degradation can easily skew results.
This guide provides an objective, data-driven comparison of three primary mass spectrometry (MS) methodologies—LC-ESI-QTOF-MS , LC-ESI-QqQ-MS , and GC-EI-MS —serving as a blueprint for the orthogonal cross-validation of phenolic compounds.
Platform Comparison: Selecting the Right Analytical "Product"
To build a self-validating analytical system, we must leverage the distinct physical mechanisms of different MS platforms. No single instrument is perfect; rather, they serve as complementary tools.
A. LC-ESI-QTOF-MS (High-Resolution Mass Spectrometry)
The Mechanism: Utilizes Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer. The phenolic hydroxyl group (pKa ~10) readily donates a proton in slightly basic or neutral aqueous mobile phases, making negative ion mode (ESI-) highly efficient[1].
Best For: Exact mass confirmation and structural elucidation. It provides mass accuracy within < 5 ppm, eliminating isobaric interference.
B. GC-EI-MS (Gas Chromatography-Electron Ionization)
The Mechanism: Utilizes hard ionization (70 eV) to shatter the molecule into reproducible, library-matchable fragments. However, the polar phenolic -OH group causes active-site adsorption and peak tailing in the GC inlet. Therefore, derivatization (silylation) is a mandatory causal step to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability[2].
Best For: Orthogonal structural confirmation via fragmentation library matching and resolving structural isomers.
C. LC-ESI-QqQ-MS (Triple Quadrupole)
The Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode. Q1 isolates the precursor ion, Q2 fragments it via collision-induced dissociation (CID), and Q3 isolates a specific product ion.
Best For: High-throughput, ultra-sensitive absolute quantification in complex biological or synthetic matrices[3].
Table 1: Objective Performance Comparison
Metric
LC-ESI-QTOF-MS
GC-EI-MS (Derivatized)
LC-ESI-QqQ-MS
Primary Utility
Structural Identification
Library Matching / Isomers
Absolute Quantification
Ionization Type
Soft (ESI- / ESI+)
Hard (EI, 70 eV)
Soft (ESI- / ESI+)
Sample Prep Time
Low (Direct Dilution)
High (Derivatization req.)
Low (Direct Dilution)
Mass Accuracy
< 5 ppm (High Res)
Nominal (Low Res)
Nominal (Low Res)
Sensitivity (LOD)
Moderate (ng/mL)
Moderate (ng/mL)
High (pg/mL)
Linear Dynamic Range
3-4 Orders of Magnitude
3-4 Orders of Magnitude
5-6 Orders of Magnitude
Orthogonal Cross-Validation Workflow
To ensure scientific integrity, the data generated must be cross-validated. The exact mass from the QTOF must align with the fragmentation pattern from the GC-MS, and the quantitative linearity must be proven on the QqQ.
Orthogonal MS cross-validation workflow for phenolic esters.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . By incorporating specific internal standards and monitoring secondary transitions, the method inherently flags preparation errors.
Causality Check: We use 0.1% Formic Acid in the mobile phase. While this slightly suppresses negative ionization compared to ammonium fluoride, it provides superior chromatographic peak shape for the esterified alkyl chain, striking an optimal balance between resolution and sensitivity[1].
Sample Dilution: Dissolve the standard in LC-MS grade Methanol:Water (80:20, v/v) to a stock concentration of 1 mg/mL.
Internal Standard Addition: Spike samples with 100 ng/mL of d4-4-hydroxybenzoic acid (acts as a retention time and ionization efficiency validator).
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
QTOF Parameters (ESI-): Capillary voltage at 3.5 kV. Monitor the range m/z 100–1000.
Self-Validation: Ensure the mass error of the internal standard is < 5 ppm before accepting the batch data.
QqQ Parameters (MRM): Monitor the primary transition for Ethyl 5-(4-hydroxyphenyl)pentanoate: Precursor m/z 221.1 → Product m/z 93.0 (loss of the pentanoate ester side chain, leaving the phenoxide radical).
Protocol B: GC-MS Derivatization & Analysis
Causality Check: We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to ensure complete silylation of the sterically hindered phenolic hydroxyl group, preventing the formation of split peaks (derivatized vs. underivatized)[4].
Drying: Transfer 100 µL of the sample extract to a glass vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Moisture destroys BSTFA.
Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.
Incubation: Seal the vial and heat at 60°C for 30 minutes.
Analysis: Inject 1 µL (split ratio 10:1) into the GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
Self-Validation: Monitor the chromatogram for the presence of underivatized analyte. If present, the derivatization reagent was compromised by moisture.
Mechanistic Causality of Fragmentation
Understanding how the molecule breaks apart in different instruments is critical for cross-validation.
Mechanistic causality of ionization pathways in ESI vs. EI platforms.
Table 2: Spectral Data Cross-Validation Summary
Platform
Target Ion / Precursor
Key Fragment Ions
Mechanistic Rationale
LC-QTOF (ESI-)
m/z 221.1183 ([M-H]⁻)
m/z 93.034
Deprotonation of phenol; CID yields phenoxide radical.
LC-QTOF (ESI+)
m/z 223.1334 ([M+H]⁺)
m/z 177.091
Protonation of ester carbonyl; loss of Ethanol (46 Da).
GC-MS (EI, TMS)
m/z 294 (Molecular Ion)
m/z 179, m/z 73
m/z 179 is the TMS-benzyl cation; m/z 73 is the TMS cation.
Conclusion
For the rigorous analysis of Ethyl 5-(4-hydroxyphenyl)pentanoate, relying solely on LC-QqQ-MS risks false positives due to isobaric matrix interference, while relying solely on GC-MS risks quantification errors due to incomplete derivatization. By cross-validating the exact mass via LC-QTOF[1], confirming the structural skeleton via GC-MS[4], and quantifying via LC-QqQ[3], researchers establish an impenetrable, self-validating analytical workflow.
References
Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS
ACS Publications[Link]
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry
National Center for Biotechnology Information (PMC)[Link]
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling
National Center for Biotechnology Information (PMC)[Link]
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis
bioRxiv[Link]
Reproducibility Testing for Ethyl 5-(4-hydroxyphenyl)pentanoate Batch Synthesis: A Comparative Guide
Executive Summary Ethyl 5-(4-hydroxyphenyl)pentanoate is a highly valued lipophilic phenolic ester. By masking the hydrophilic carboxylic acid of 5-(4-hydroxyphenyl)pentanoic acid with an ethyl group, researchers signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-(4-hydroxyphenyl)pentanoate is a highly valued lipophilic phenolic ester. By masking the hydrophilic carboxylic acid of 5-(4-hydroxyphenyl)pentanoic acid with an ethyl group, researchers significantly enhance its solubility in lipid matrices while preserving the potent antioxidant and antimicrobial properties of the phenolic ring. However, scaling the synthesis of this compound presents severe reproducibility challenges. This guide objectively compares traditional batch synthesis against modern biocatalytic and continuous-flow alternatives, providing drug development professionals with actionable, data-backed methodologies to achieve pharmaceutical-grade reproducibility.
Mechanistic Causality: The Reproducibility Challenge
The primary barrier to reproducibility in the batch synthesis of phenolic esters is the oxidative susceptibility of the para-hydroxyl group on the aromatic ring.
In traditional Fischer esterification, strong mineral acids (e.g., H₂SO₄) and high temperatures (>80°C) are utilized to drive the equilibrium toward the ester. However, these harsh conditions create localized thermal gradients within batch reactors. The electron-donating nature of the hydroxyl group makes the phenolic ring highly susceptible to electrophilic attack and oxidation. Thermal stress triggers the formation of quinone methide intermediates, which rapidly polymerize into dark, tarry byproducts. This inherently chaotic side-reaction drastically alters the impurity profile and color from batch to batch.
To resolve these thermodynamic and kinetic bottlenecks, modern protocols substitute harsh mineral acids with immobilized biocatalysts, such as Candida antarctica lipase B (Novozym 435) . Operating at mild temperatures (40–50°C) prevents the thermal degradation of the phenol. Furthermore, transitioning from a stirred batch reactor to a continuous-flow packed-bed reactor (PBR) fundamentally alters the kinetic landscape. Flow chemistry provides precise control over residence time, eliminates oxygen headspace, and ensures uniform mass transfer, effectively neutralizing the variables that plague batch synthesis .
Reproducibility Testing Framework & Performance Data
To objectively quantify batch-to-batch consistency, a rigorous testing framework was applied across three distinct synthesis methods. Five independent batches (n=5) were executed for each method using identical precursor lots. Reproducibility was determined by calculating the Relative Standard Deviation (RSD) of the final yield and purity.
Table 1: Comparative Performance of Synthesis Routes (n=5 Batches)
Parameter
Method A: Acid-Catalyzed Batch
Method B: Enzymatic Batch
Method C: Enzymatic Continuous-Flow
Catalyst
H₂SO₄ (Homogeneous)
Novozym 435 (Immobilized)
Novozym 435 (Packed Bed)
Operating Temperature
85°C (Reflux)
50°C
50°C
Mean Yield (%)
68.4%
89.2%
98.1%
RSD of Yield (Reproducibility)
± 12.5%
± 4.8%
± 0.9%
Mean Purity (HPLC Area %)
< 85.0%
94.5%
> 99.0%
Primary Impurities
Quinone polymers, ethers
Unreacted acid precursor
Trace unreacted acid
Reaction / Residence Time
12 hours
24 hours
40 minutes
Data Interpretation: Method C (Continuous-Flow) is the only methodology that achieves an RSD below the strict 2.0% threshold required for pharmaceutical intermediate manufacturing, virtually eliminating the oxidative polymerization seen in Method A.
Self-Validating Experimental Protocols
The following methodologies detail the optimized approaches for synthesizing Ethyl 5-(4-hydroxyphenyl)pentanoate. As per modern E-E-A-T standards, each protocol is designed as a self-validating system , ensuring that researchers can confirm the integrity of the reaction dynamically.
Method B: Optimized Enzymatic Batch Synthesis
This method utilizes a green solvent system and biocatalysis to improve upon traditional acid batch methods.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 5-(4-hydroxyphenyl)pentanoic acid in 50 mL of cyclopentyl methyl ether (CPME).
Reagent Addition: Add 50 mmol of absolute ethanol (5 equivalents) to the solution.
Catalyst Loading: Introduce 100 mg of Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).
Water Scavenging Setup: Suspend exactly 5.00 g of activated 4Å molecular sieves in a specialized Soxhlet-style extractor above the reaction mixture to continuously trap the water byproduct without mechanically grinding the immobilized enzyme.
Incubation: Stir the mixture gently at 50°C for 24 hours.
Isolation: Filter the reaction mixture to recover the Novozym 435 catalyst. Evaporate the CPME and excess ethanol under reduced pressure to yield the ester.
Self-Validation Mechanism (Gravimetric Water-Capture):
Because esterification produces exactly one mole of water per mole of ester, the reaction progress can be stoichiometrically validated in real-time. By removing the suspended molecular sieves and measuring their mass increase, scientists can calculate the exact molar quantity of water extracted. A mass delta of ~0.18 g confirms 100% theoretical conversion, providing a physical validation of reproducibility before any downstream HPLC analysis is performed.
Method C: Continuous-Flow Enzymatic Synthesis
This is the gold-standard methodology for absolute reproducibility and scalability.
Step-by-Step Methodology:
Substrate Solution: Prepare a homogeneous stock solution containing 0.2 M 5-(4-hydroxyphenyl)pentanoic acid and 1.0 M ethanol in CPME.
Reactor Packing: Pack an Omnifit® glass column (6.6 mm inner diameter) with an alternating bed of Novozym 435 (500 mg) and powder molecular sieves 4Å (700 mg). Total reactor volume should be approximately 3.0 mL.
System Priming: Prime the syringe pump lines with pure CPME to remove all atmospheric oxygen and air bubbles from the packed-bed reactor (PBR).
Flow Execution: Set the PBR temperature to 50°C. Using a high-precision syringe pump, inject the substrate solution through the PBR at a flow rate of 0.075 mL/min, establishing a precise residence time of 40 minutes.
Collection: Discard the first two reactor volumes (6.0 mL) to ensure steady-state conditions, then collect the highly pure Ethyl 5-(4-hydroxyphenyl)pentanoate at the outlet.
Self-Validation Mechanism (Steady-State Inline Spectroscopy):
The system integrates an inline FlowIR (Fourier Transform Infrared) spectrometer directly at the reactor outlet. The continuous monitoring of the newly formed ester carbonyl stretch (1735 cm⁻¹) versus the disappearance of the precursor's carboxylic acid stretch (1710 cm⁻¹) provides real-time validation. As long as the ratio of these peaks remains constant over the run time, the system is self-validated for kinetic stability. Any deviation instantly flags a reproducibility failure (e.g., pump cavitation or catalyst deactivation), guaranteeing that all collected product is uniform.
Workflow Visualization
The following diagram maps the kinetic and operational differences between the chaotic batch environment and the highly controlled continuous-flow environment.
Continuous-flow vs. traditional batch synthesis workflows for phenolic esterification.
References
Tamborini, L., et al. "Enzymatic continuous-flow preparation of nature-inspired phenolic esters as antiradical and antimicrobial agents." Food Chemistry, 2022. URL:[Link]
Yamada, Y., et al. "A highly active and robust solid catalyst provides high yields of esters by continuous flow." RIKEN Research Highlight, 2020. URL: [Link]
Wierzchowska, K., et al. "Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization." MDPI Catalysts, 2020. URL:[Link]
Operational Guide: Proper Disposal Procedures for Ethyl 5-(4-hydroxyphenyl)pentanoate As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure your drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal Procedures for Ethyl 5-(4-hydroxyphenyl)pentanoate
As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure your drug development workflows remain compliant, safe, and environmentally responsible.
Chemical Profiling & Hazard Context
Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0) is a phenolic ester commonly utilized as a pharmaceutical intermediate in drug development workflows [4]. While highly valuable in chemical synthesis, phenolic compounds and their derivatives pose significant ecological risks, particularly regarding toxicity to aquatic environments[3].
From an operational standpoint, this compound is classified as a non-halogenated organic compound . Understanding this classification is the cornerstone of its disposal logic. Mixing non-halogenated waste with halogenated streams not only complicates the chemical matrix but can double the financial cost of disposal for your facility and trigger stricter regulatory scrutiny [2].
Table 1: Chemical & Regulatory Profile
Parameter
Specification
Chemical Name
Ethyl 5-(4-hydroxyphenyl)pentanoate
CAS Number
154044-13-0
Molecular Formula
C13H18O3
Molecular Weight
222.28 g/mol
Waste Classification
Non-halogenated organic waste
RCRA Status
Regulated hazardous waste (when discarded)
Primary Hazard
Aquatic toxicity, eye/skin irritation
Operational Safety & Pre-Disposal Handling
Before initiating any disposal procedures, ensure the operational environment is secure. Phenolic esters can cause irritation and must be handled under strict engineering controls.
Engineering Controls: Always handle the compound inside a certified chemical fume hood to prevent inhalation of any aerosolized particles.
PPE Requirements: Nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a standard laboratory coat.
Causality Check: Why nitrile? Phenolic compounds can permeate certain latex formulations. Nitrile provides a superior chemical barrier against organic esters, ensuring operator safety during waste transfer.
Step-by-Step Disposal Workflow
The following protocol outlines a self-validating system for disposing of Ethyl 5-(4-hydroxyphenyl)pentanoate. This ensures full compliance with EPA/RCRA guidelines for non-halogenated organic waste [1].
Step 1: Waste Segregation (Critical Step)
Action: Isolate Ethyl 5-(4-hydroxyphenyl)pentanoate waste from any halogenated solvents (e.g., dichloromethane, chloroform).
Rationale: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. By keeping this non-halogenated ester strictly separate, the waste can be routed to "fuel blending," a more sustainable and cost-effective disposal method where the solvent is burned to power industrial kilns[1].
Step 2: Containment & Labeling
Action: Transfer the waste into a designated, chemically compatible safety can or a high-density polyethylene (HDPE) waste carboy.
Action: Attach a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organic: Ethyl 5-(4-hydroxyphenyl)pentanoate".
Rationale: Unlabeled or vaguely labeled "lab packs" create ambiguity during RCRA biennial reporting and can lead to severe compliance violations and safety hazards during transit [1].
Step 3: Transfer to Hazardous Waste Accumulation Point (HWAP)
Action: Move the sealed container to your facility's designated HWAP. Ensure the container is kept securely closed at all times except when actively adding waste [2].
Rationale: RCRA regulations mandate strict accumulation time limits (typically 90 to 180 days depending on your facility's generator status). Proper HWAP logging ensures timely vendor pickup.
Step 4: Final Disposal via Vendor
Action: Coordinate with your Environmental Health & Safety (EHS) department or a certified hazardous waste vendor for pickup. The standard endpoint for this segregated stream will be fuel blending or controlled incineration [1].
Spill Response & Decontamination Protocol
In the event of an accidental release during synthesis or waste transfer, execute the following steps:
Isolate the Area: Restrict access to the spill zone to prevent tracking the chemical throughout the laboratory.
Absorb: Cover the liquid spill with a non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or solid waste container.
Decontaminate: Wash the spill surface with a mild alkaline detergent solution. Phenolic residues are more soluble in mildly basic conditions, ensuring complete removal from the benchtop.
Dispose: Treat all cleanup materials (absorbents, contaminated gloves, wipes) as solid hazardous waste and label them accordingly.
Visualizing the Disposal Logic
To assist laboratory personnel in rapid decision-making, the following workflow dictates the segregation and disposal routing for Ethyl 5-(4-hydroxyphenyl)pentanoate.
Decision tree for the segregation and disposal routing of Ethyl 5-(4-hydroxyphenyl)pentanoate.
References
Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise. acs.org. 1
Chapter 7 - Management Procedures For Specific Waste Types. cornell.edu. 2
REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES. minarjournal.com. 3
5-(4-HYDROXYPHENYL)PENTANOIC ACID 4654-08-4 wiki - Guidechem. guidechem.com. 4
A Researcher's Guide to the Safe Handling of Ethyl 5-(4-hydroxyphenyl)pentanoate
An Essential Primer on Laboratory Safety, Operational Integrity, and Disposal Protocols As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only cutting...
Author: BenchChem Technical Support Team. Date: April 2026
An Essential Primer on Laboratory Safety, Operational Integrity, and Disposal Protocols
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only cutting-edge products but also the critical knowledge to ensure their safe and effective use. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-(4-hydroxyphenyl)pentanoate. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect both the researcher and the integrity of the scientific work.
The structure of this guide is designed to be intuitive, following the logical workflow of a laboratory professional from initial preparation to final disposal. We will delve into not just what to do, but why each step is critical, fostering a deep understanding of the safety principles at play.
Understanding the Compound: A Profile of Ethyl 5-(4-hydroxyphenyl)pentanoate
Core Principles of Safe Handling: A Multi-layered Defense
Safe laboratory practice is built on a hierarchy of controls. This guide will address each layer, from engineering controls that remove the hazard at its source to the personal protective equipment (PPE) that serves as the final barrier between the researcher and the chemical.
I. Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, the laboratory environment itself should be engineered to minimize exposure.
Chemical Fume Hood: All handling of Ethyl 5-(4-hydroxyphenyl)pentanoate, from weighing to preparing solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. A fume hood pulls contaminated air out of the laboratory, preventing the inhalation of any potential vapors or aerosols.[5]
Ventilation: Ensure the laboratory has adequate general ventilation.[6] This helps to dilute any fugitive emissions that may escape primary containment.
Designated Work Area: All work with this compound should be performed in a designated area of the lab.[6] This prevents cross-contamination of other experiments and work surfaces.[7]
II. Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is a critical last line of defense.[8][9] The following table outlines the minimum PPE requirements for various tasks involving Ethyl 5-(4-hydroxyphenyl)pentanoate.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transferring Solids
Safety glasses with side shields
Nitrile or Butyl rubber gloves
Laboratory coat
Not generally required if handled in a fume hood
Preparing Solutions
Chemical splash goggles
Nitrile or Butyl rubber gloves
Laboratory coat or chemically-resistant apron
Not generally required if handled in a fume hood
Running Reactions
Chemical splash goggles
Nitrile or Butyl rubber gloves
Laboratory coat
Not generally required if handled in a fume hood
Cleaning Spills
Chemical splash goggles and face shield
Heavy-duty Nitrile or Butyl rubber gloves
Chemically-resistant apron or coveralls
Required if spill is large or outside a fume hood
A Deeper Dive into PPE Selection:
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and are required when handling solutions. A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection: Not all gloves are created equal. For handling aromatic esters and phenols, Butyl rubber gloves offer excellent protection.[10][11] Nitrile gloves can be a suitable alternative for incidental contact.[11] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the chemical.
Body Protection: A standard laboratory coat is sufficient for most procedures. However, when handling larger quantities or during tasks with a significant splash risk, a chemically-resistant apron or coveralls should be worn.[9]
Respiratory Protection: While working in a fume hood should preclude the need for respiratory protection, a respirator may be necessary in the event of a large spill or if engineering controls fail.[5]
III. Operational Plan: Step-by-Step Procedural Guidance
Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of your work.
Preparation and Handling:
Gather all necessary materials: Before starting, ensure all required equipment, reagents, and PPE are readily available.
Work in a fume hood: As previously stated, all manipulations of the compound must occur in a properly functioning chemical fume hood.[4]
Labeling: All containers holding Ethyl 5-(4-hydroxyphenyl)pentanoate must be clearly and accurately labeled with the chemical name and any relevant hazard information.[6][12]
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[4] Do not eat, drink, or smoke when using this product.[4] Avoid contact with skin and eyes.[13]
Post-Handling Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[14]
Spill Management:
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or poses an immediate respiratory hazard.
Contain the Spill: If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials.
Neutralize (if applicable): For acidic or basic spills, neutralize appropriately.
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[4]
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention.[15]
IV. Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
Waste Segregation: All waste containing Ethyl 5-(4-hydroxyphenyl)pentanoate, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
Consult Local Regulations: Arrange for disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[4][16] Never dispose of this chemical down the drain.[4]
Empty Containers: Even empty containers may retain product residue and should be treated as hazardous waste.[16]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of Ethyl 5-(4-hydroxyphenyl)pentanoate.
Caption: Workflow for the safe handling of Ethyl 5-(4-hydroxyphenyl)pentanoate.
V. Conclusion: A Culture of Safety
The safe handling of any chemical, including Ethyl 5-(4-hydroxyphenyl)pentanoate, is not merely about following a set of rules. It is about fostering a culture of safety where every researcher is empowered with the knowledge and resources to protect themselves and their colleagues. By understanding the "why" behind each safety protocol, we move from rote compliance to a state of active, informed vigilance. This guide serves as a foundational resource, but it is the responsibility of every individual to remain diligent and prioritize safety in all laboratory operations.
References
Best practices for handling chemical reagents to prevent cross-contamin
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